N-Acryloylglycine (CAS Registry Number: 24599-25-5) is a specialized organic compound that occupies an important niche in scientific research, particularly in the fields of polymer chemistry and biomaterial science. This synthetic molecule belongs to the class of N-acyl-alpha amino acids, which are characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid. The compound's molecular structure incorporates both acrylic functionality and amino acid characteristics, creating a unique chemical entity with diverse applications. As a research chemical, this compound serves as a versatile building block for developing advanced polymeric materials while also functioning as a reference standard in metabolic studies. Its balanced hydrophilicity-hydrophobicity profile and reactivity characteristics make it particularly valuable for creating functional materials with tailored properties for biomedical applications.
The fundamental chemical identity of this compound is summarized in the following table:
Table 1: Basic Chemical Identification of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 24599-25-5 [1] [2] [3] |
| Systematic IUPAC Name | 2-(prop-2-enamido)acetic acid [2] [4] |
| Alternative Names | This compound, Acryloyl glycine, 2-Acrylamidoacetic Acid, APAA [2] [3] [5] |
| Molecular Formula | C5H7NO3 [1] [2] [3] |
| Average Molecular Weight | 129.11 g/mol [1] [4] [5] |
| Monoisotopic Mass | 129.042593095 g/mol [2] |
The molecular structure of this compound contains several functional groups that collectively determine its chemical behavior and applications. The compound features an acrylamide moiety with a vinyl group (-CH=CH2) that enables polymerization reactions, a peptide bond (-CONH-) that provides structural stability, and a terminal carboxylic acid (-COOH) that offers pH-dependent reactivity and hydrophilicity. This combination allows this compound to participate in various chemical interactions, making it valuable for creating functional polymers. The structural flexibility afforded by the glycine backbone facilitates conformational adaptation when incorporated into polymer networks, while the carboxylic acid group enables further chemical modifications through esterification or amidation reactions.
The canonical SMILES representation for this compound is C=CC(=O)NCC(=O)O [4], which precisely captures the connectivity of these functional groups. The InChI Key LZCXCXDOGAEFQX-UHFFFAOYSA-N [2] [3] [4] provides a standardized identifier for database searches and chemical referencing. Experimental and predicted analytical data reveals several important structural and electronic parameters:
Table 2: Physical, Chemical and Safety Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 132-136 °C | [5] |
| Boiling Point | 399.7±34.0 °C (Predicted) | [5] |
| Density | 1.209±0.06 g/cm³ (Predicted) | [5] |
| Experimental Density | 1.21 g/cm³ (Calculated) | [6] |
| Water Solubility | 63.6 g/L (Predicted) | [2] |
| Additional Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [5] |
| pKa Value | 3.66±0.10 (Predicted) | [5] |
| Flash Point | 195.552°C (Calculated) | [6] |
| Physical State | Solid | [2] |
| Storage Conditions | 2-8°C, protected from light | [5] |
| Stability | Light Sensitive | [5] |
| GHS Hazard Codes | H302-H317-H319 (Harmful if swallowed, May cause allergic skin reaction, Causes serious eye irritation) | [5] |
The acid dissociation constant (pKa) of approximately 3.66-3.84 [2] [5] indicates this compound is a weakly acidic compound that exists predominantly in its deprotonated form at physiological pH. This property is particularly exploited in pH-responsive drug delivery systems, where the carboxylic acid group enables swelling changes in response to environmental pH variations. The compound's calculated partition coefficient (logP) of -0.28 to -0.57 [2] confirms its hydrophilic nature, which contributes to its relatively high predicted water solubility of 63.6 g/L [2]. These properties collectively make this compound particularly suitable for designing hydrogel systems for biomedical applications, where balanced hydrophilicity and pH-responsive behavior are crucial for controlled drug release.
This compound serves as a key monomer in the development of advanced functional hydrogels with applications in neuroregeneration, angiogenesis, and drug delivery. The vinyl group in this compound enables free radical polymerization, while the glycine moiety contributes to biological compatibility. Recent research has demonstrated the development of a poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] that exhibits exceptional neurogenic and angiogenic properties [7]. This hydrogel system shows high biodegradability, pH-responsiveness, and remarkable swelling behavior (6188%), making it suitable for neural tissue engineering applications. The mechanical stability of this hydrogel (G' = 2.3-2.7 kPa) has proven appropriate for supporting neuronal differentiation, while demonstrating biocompatibility with HUVEC cells and promoting PC12 cell proliferation (152.7 ± 13.7%) [7].
Table 3: Research Applications of this compound-Based Materials
| Application Area | Material Format | Key Properties | Research Findings |
|---|---|---|---|
| Neuroregeneration | p(NAG-Ac-NAE) Hydrogel | Biodegradable, pH-responsive, Swelling: 6188%, G': 2.3-2.7 kPa | Promotes PC12 cell proliferation (152.7±13.7%), cytocompatible with HUVECs, extends neuronal axons [7] |
| Drug Delivery | poly(N-acryloylglycinate) & Sodium Alginate Porous Hydrogel | pH/thermo-responsive, porous structure | Controlled caffeine release: 7.2% at pH 2.1 vs 65.3% at pH 7.4 within 600 min; enhanced release at 37°C [8] |
| Therapeutic Delivery | poly(N-acryloylglycinamide) Hydrogel | Thermo-responsive, reversible sol-gel transition | Adaptable delivery system for various active principles (antibiotics, anticancer agents, anti-inflammatories) [9] |
| Cancer Research | p(NAG-Ac-NAE) Hydrogel | Selective cytotoxicity | Toxic to glioblastoma (LN229) and triple-negative breast cancer cells (MDA-MB-231) [7] |
The relationship between this compound properties and its research applications can be visualized through the following logical pathway:
Structural properties of this compound enabling diverse research applications.
The synthesis of poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel for neuroregeneration applications involves a free radical copolymerization approach [7]:
The development of pH/thermo-responsive porous hydrogels from poly(N-acryloylglycinate) and sodium alginate follows this methodology [8]:
This compound requires careful handling with appropriate safety precautions. The compound has been classified under the Globally Harmonized System (GHS) with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), and H319 (Causes serious eye irritation) [5]. Key safety considerations include:
For laboratory handling, always use in a well-ventilated area and avoid ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, specific first aid measures should be followed: If in eyes, rinse cautiously with water for several minutes; if on skin, wash with plenty of soap and water; if inhaled, remove to fresh air; and if swallowed, rinse mouth and do NOT induce vomiting. The compound is labeled with WGK Germany 3 [5], indicating it is highly water-polluting, requiring special attention to prevent environmental release.
This compound is commercially available from several specialty chemical suppliers, primarily for research purposes. The pricing varies significantly based on quantity and purity:
Table 4: Commercial Availability of this compound
| Supplier | Catalog Number | Quantity | Price | Purity/Notes |
|---|---|---|---|---|
| Santa Cruz Biotechnology | sc-480204 | 1 g | $388.00 | For research use only [1] |
| TRC | A191390 | 1 g | $145.00 | |
| AK Scientific | 7288CA | 100 mg | $372.00 | This compound [5] |
| AK Scientific | 7288CA | 500 mg | $746.00 | This compound [5] |
| American Custom Chemicals | AAA0006220 | 5 mg | $503.83 | 95.00% Purity [5] |
| American Custom Chemicals | AAA0006220 | 1 g | $820.05 | 95.00% Purity [5] |
All commercial sources emphasize that this compound is "For Research Use Only" and is "Not Intended for Diagnostic or Therapeutic Use" [1] [4]. Researchers should consult the Certificate of Analysis for lot-specific data when planning experiments, particularly for quantitative studies where purity is critical. The significant price variations between suppliers reflect differences in purity, analytical documentation, and quality control measures.
This compound represents a versatile chemical building block with significant potential in biomaterial science and pharmaceutical applications. Its unique structural features—combining polymerizable vinyl group, amide linkage, and ionizable carboxylic acid—enable the creation of functional materials with tailored properties. Current research demonstrates promising applications in neuroregenerative hydrogels, stimuli-responsive drug delivery systems, and tissue engineering scaffolds.
N-Acryloylglycine (HMDB ID: HMDB0001843) is classified as an acyl glycine. Here are its core identifiers and properties [1]:
OC(=O)CNC(=O)C=CAs a metabolite, it is produced through the action of the enzyme glycine N-acyltransferase (EC 2.3.1.13) and is found in normal human biofluids. While typically a minor metabolite, the excretion of certain acyl glycines can be elevated in some inborn errors of metabolism, providing diagnostic potential [1].
The table below summarizes key quantitative data for this compound, including predicted and experimental physicochemical properties [1] [2] [3].
| Property Category | Property Name | Value |
|---|---|---|
| Molecular Properties | Average Molecular Weight | 129.11 g/mol |
| Monoisotopic Molecular Weight | 129.042593095 g/mol | |
| Experimental Properties | Melting Point | 132-136 °C [3] |
| Boiling Point | 399.7 ± 34.0 °C (Predicted) [3] | |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) [3] | |
| Predicted Properties (ALOGPS) | Water Solubility | 63.6 g/L |
| logP (Partition Coefficient) | -0.28 | |
| Predicted Properties (ChemAxon) | pKa (Strongest Acidic) | 3.84 [1] |
| pKa (Strongest Basic) | -0.63 [1] | |
| Physiological Charge | -1 [1] |
Recent cutting-edge research has moved beyond NAG's role as a metabolite, exploring its use as a monomer for synthesizing functional polymers and hydrogels with significant therapeutic potential. The following experimental protocols are derived from recent studies.
This protocol outlines the creation of a terpolymer hydrogel for promoting nerve and blood vessel growth [4].
p(NAG-Ac-NAE), for vasculogenesis-assisted neurogenic applications.This protocol describes the creation and testing of a copolymer for targeting heparanase-driven cancers [5].
p(NAG-co-Ac).This protocol involves creating a library of copolymer nanoparticles for targeted drug delivery, specifically against Triple-Negative Breast Cancer (TNBC) [6].
p(NAG-co-NAPA) nanoparticles (NPs) for organ-specific drug delivery and TNBC treatment.p(NAG-co-NAPA)(x:y)).The biological effects of NAG-based polymers, as revealed in the studies, involve multiple mechanisms. The diagram below synthesizes these pathways into a unified view of their neuroregenerative and anti-cancer actions.
This diagram illustrates the dual biological pathways of NAG-based hydrogels, showing how different polymer structures elicit specific neuroregenerative or anti-cancer effects.
This compound is a molecule of significant and growing interest. While its presence as a natural metabolite is well-established, its most promising applications lie in its polymerized form. The research demonstrates that poly(this compound)-based materials are highly versatile, enabling the development of:
The future of this compound research is likely to focus on further refining these polymer systems for specific clinical applications, including combination therapies and personalized medicine approaches for complex diseases.
The table below summarizes the fundamental information and recent research contexts for N-Acryloylglycine (NAG), also known as Vinylacetylglycine.
| Property / Aspect | Description |
|---|---|
| CAS Number | 24599-25-5 [1] / 73122-61-9 (as Vinylacetylglycine) [2] |
| Molecular Formula | C5H7NO3 [1] |
| Molecular Weight | 129.11 g/mol [1] |
| IUPAC Name | 2-(but-3-enamido)acetic acid [2] |
| FooDB Record | FDB022303 (listed as Vinylacetylglycine, a synonym) [2] |
| Primary Research Use | Versatile small molecule and monomer for polymer synthesis; used as a substrate for enzyme assays, a ligand for protein-protein interactions, and a probe [1] [3] [4]. |
| Proposed Mechanism | Hypothesized to bind to proteins and other molecules, modifying their structure and function; may act as an inhibitor for certain enzymes and a stimulator for others [1]. |
| Therapeutic Potential | • As a Monomer: In a co-polymer hydrogel, shows promising anti-proliferative, anti-migratory, and pro-apoptotic activity against heparanase-driven cancers [3]. • As a Polymer: The poly(NAG-co-A) hydrogel promotes neurite growth and protects neurons from oxidative stress, showing potential for nerve regeneration [4]. |
Recent studies highlight NAG's potential in creating functional biomaterials. The following diagrams illustrate the key experimental workflows from recent research.
A 2025 study synthesized a co-polymer of this compound and acrylamide, p(NAG-co-Ac), which demonstrated an ability to inhibit heparanase and protease activity, crucial for invasive cancer progression [3].
Research workflow for p(NAG-co-Ac) hydrogel in cancer therapy
A 2023 study polymerized NAG into a nanohydrogel, poly(NAG-b-A), which mimics the cellular microenvironment and promotes nerve regeneration [4].
Research workflow for poly(NAG-b-A) hydrogel in neuronal regeneration
The table below summarizes the key identifying information for this compound from the Human Metabolome Database [1].
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 24599-25-5 [1] [2] |
| Molecular Formula | C5H7NO3 [1] [2] |
| Average Molecular Weight | 129.11 g/mol [1] [2] |
| IUPAC Name | 2-(prop-2-enamido)acetic acid [1] |
| SMILES | OC(=O)CNC(=O)C=C [1] |
To analyze an NMR spectrum of this compound, you would focus on interpreting these key features, which are general principles of NMR [3]:
The following diagram outlines a general workflow for conducting and analyzing a solution-state NMR experiment, which is applicable to characterizing a compound like this compound. This workflow synthesizes standard NMR practices [3] [4].
Generalized workflow for NMR analysis of a small molecule.
Since a published spectrum for this compound is not available in the current literature based on my search, you have a few options to proceed:
While data for N-acryloylglycine is absent, established methods exist for analyzing structurally similar long-chain N-acyl glycines. The table below summarizes a validated HPLC-MS/MS method for N-oleoyl glycine and N-oleoyl alanine, which can serve as a reference [1].
| Parameter | Description |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) [1] |
| Target Analytes | N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) [1] |
| Sample Matrices | Mouse brain and plasma [1] |
| Key Method Features | High recovery (>90%), precision and bias within ±20%, use of a substitute matrix for calibration to account for endogenous levels [1] |
| Internal Standard | Arachidonoyl glycine-d8 (AraGly-d8) [1] |
This method highlights critical considerations for analyzing endogenous N-acyl glycines, such as minimizing ion suppression and achieving high extraction recovery to detect low physiological concentrations [1].
Understanding the biological context of N-acyl glycines is key. They are bioactive lipid-signaling molecules formed from fatty acids. The following diagram illustrates their core biosynthetic pathway and conversion to primary fatty acid amides (PFAMs), based on studies in mouse neuroblastoma cells [2].
Core pathway of long-chain N-acylglycine and primary fatty acid amide (PFAM) biosynthesis. Key biosynthetic enzymes GLYATL3 and PAM are indicated [2].
This pathway shows that a long-chain specific glycine N-acyltransferase-like 3 (GLYATL3) conjugates a fatty acyl-CoA with glycine to form an N-acylglycine [2]. The N-acylglycine can then be oxidatively cleaved by peptidylglycine α-amidating monooxygenase (PAM) to form a primary fatty acid amide, such as oleamide [2].
Based on the methodologies for related compounds, here is a proposed workflow for analyzing this compound:
The biosynthesis of acyl glycines involves specific enzymes and pathways that differ for short-chain and long-chain variants.
Pathways for biosynthesis of short-chain and long-chain acyl glycines, and conversion to primary fatty acid amides [1] [2].
Accurate measurement of acyl glycines is critical for both clinical diagnosis and research. The following protocol details a method used to investigate the biosynthesis of long-chain acyl glycines and PFAMs in a model cell line [1].
A more recent, sensitive method for targeted metabolomics uses a derivatization approach to improve detection [3].
Acyl glycines have significant relevance in human disease, serving as diagnostic markers and potential therapeutic targets.
| Acyl Glycine | Associated Disorder(s) | Significance |
|---|---|---|
| N-Butyrylglycine [4] | Short-chain acyl-CoA dehydrogenase deficiency | A key diagnostic biomarker for this fatty acid oxidation disorder. |
| N-(2-Methylbutyryl)glycine [5] | Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) | The hallmark metabolite for diagnosing SBCADD, associated with neurological symptoms. |
| Various Long-Chain N-Acyl Glycines [3] | Type 2 Diabetes and Diabetic Complications | A panel of 41 acyl glycines was significantly altered in db/db diabetic mice, showing potential as diagnostic biomarkers. |
The study of acyl glycines is a rapidly advancing field. Future research will likely focus on:
Glycine N-acyltransferase (GLYAT) is a crucial mitochondrial enzyme that plays a fundamental role in cellular detoxification and the biosynthesis of important signaling lipids. This enzyme catalyzes the conjugation of various acyl groups to glycine, producing N-acylglycine compounds that have significant biological activities and therapeutic potential. Recent research has expanded our understanding of the GLYAT enzyme family, revealing specialized functions for different isoforms in processing short-chain versus long-chain acyl substrates. Simultaneously, synthetic N-acryloylglycine derivatives have emerged as promising materials for biomedical applications, particularly in cancer therapy and tissue engineering.
This technical guide provides a comprehensive overview of GLYAT biology, catalytic mechanisms, and the production of N-acylglycine derivatives. It integrates fundamental biochemical knowledge with cutting-edge research applications, providing drug development professionals with both theoretical background and practical experimental approaches. The information presented here draws from recent advances in structural biology, metabolic analysis, and polymer science to offer a multifaceted perspective on this important biochemical pathway and its therapeutic applications.
Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase (ACGNAT), is a mitochondrial enzyme that belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily [1] [2]. The enzyme catalyzes the fundamental chemical reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine [1]. This conjugation reaction represents a critical phase II detoxification mechanism in mammalian systems, particularly in hepatic and renal tissues where the enzyme is most active [2] [3].
The biological significance of GLYAT extends beyond detoxification pathways. This enzyme plays an essential role in maintaining CoA homeostasis by preventing the sequestration of free coenzyme A as benzoyl-CoA or other acyl-CoA derivatives [2]. When CoA becomes trapped in these conjugated forms, it becomes unavailable for crucial metabolic pathways including the citric acid cycle and fatty acid oxidation, potentially leading to metabolic dysfunction. Recent research has also linked GLYAT activity to several pathological conditions. Polymorphisms in the GLYAT gene have been associated with variations in musculoskeletal growth, and GLYAT expression is frequently downregulated in liver and breast cancer cells [2]. Additionally, the enzyme's metabolic product, hippurate (N-benzoylglycine), has been identified as a biomarker for toluene exposure [2].
Table 1: Key Characteristics of Glycine N-Acyltransferase
| Property | Description |
|---|---|
| EC Number | 2.3.1.13 |
| Systematic Name | acyl-CoA:glycine N-acyltransferase |
| Gene Symbol | GLYAT |
| Cellular Location | Mitochondrion |
| Organism | Humans (UniProtKB Entry: Q6IB77) |
| Number of Residues | 296 |
| Molecular Weight | 33923.995 Da |
| Theoretical pI | 8.28 |
| Chromosome Location | 11q12.1 |
The GLYAT enzyme family encompasses several related enzymes with distinct substrate preferences and tissue distributions. While GLYAT itself demonstrates preference for short-chain acyl groups, other family members have evolved to handle longer-chain substrates. Specifically, GLYAT-like 3 (GLYATL3) has been identified as the enzyme responsible for long-chain N-acylglycine production in mammalian cells [4]. This specialization within the enzyme family allows for the biosynthesis of a diverse range of biologically active lipid signaling molecules.
The catalytic mechanism of GLYAT has been elucidated through recent structural studies. The enzyme from Bos taurus (bGLYAT) was crystallized both alone and in complex with substrates, revealing a characteristic GNAT fold comprising two distinct domains with almost identical topology [2]. The structure features a mixed open central β-sheet with helical crossovers, with the N-terminal and C-terminal domains related by a pseudo-two-fold axis. The catalytic domain contains a V-shaped cleft that accommodates the benzoyl-CoA substrate, with the benzoyl moiety buried in a hydrophobic pocket formed by β9-10, α8, and the loop α6-7 [2].
Table 2: GLYAT Family Enzymes and Their Characteristics
| Enzyme | Substrate Preference | Function | Cellular Location |
|---|---|---|---|
| GLYAT | Benzoyl-CoA (short-chain) | Detoxification, CoA homeostasis | Mitochondrion |
| GLYATL1 | Not fully characterized | Unknown | Not determined |
| GLYATL2 | Oleoyl-CoA | Synthesis of N-oleoylglycine | Not determined |
| GLYATL3 | Long-chain acyl-CoAs | Production of long-chain N-acylglycines | Not determined |
The enzyme follows a general base-catalyzed, ternary complex mechanism coordinated by a catalytic dyad consisting of Glu226 and His263 (bovine numbering) [2]. This dyad forms a low-barrier hydrogen bond (LBHB) that stabilizes the active site and facilitates catalysis by increasing the nucleophilicity of His263 NE2, which drives the abstraction of the glycine proton. The conserved Arg228 plays a crucial role in coordinating the carboxyl group of the acyl donor via hydrogen bonding and electrostatic contact, which polarizes the glycine molecule and facilitates proton removal [2]. Additional key features include:
After deprotonation, nucleophilic attack by the amino group of glycine on the thioester carbonyl group of acyl-CoA occurs, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate then collapses into free CoASH and N-acylglycine products [2].
The biosynthesis of N-acylglycines occurs through multiple pathways in biological systems, with the GLYAT enzyme family playing a central role. The primary pathway involves the direct conjugation of activated fatty acids (acyl-CoA thioesters) with glycine, catalyzed by specific GLYAT enzymes [4]. Research in mouse neuroblastoma N18TG2 cells has demonstrated that GLYATL3 is responsible for the production of long-chain N-acylglycines, which serve as important signaling lipids in the nervous system and throughout the body [4].
These N-acylglycines are not merely terminal products but also serve as biosynthetic intermediates for other important lipid mediators. Specifically, N-acylglycines can be converted to primary fatty acid amides (PFAMs) through oxidative cleavage catalyzed by peptidylglycine α-amidating monooxygenase (PAM) [4]. This pathway represents a significant route for the production of bioactive lipids such as oleamide, which regulates sleep and other physiological processes. Evidence supporting this pathway includes experiments showing that siRNA knockdown of PAM in N18TG2 cells resulted in accumulation of N-oleoylglycine and decreased levels of oleamide when cells were grown in the presence of labeled oleic acid [4].
The following diagram illustrates the primary biosynthetic pathway for N-acylglycines and their conversion to primary fatty acid amides:
Biosynthetic Pathway from Fatty Acids to Primary Fatty Acid Amides
An alternative proposed pathway for N-acylglycine biosynthesis involves the sequential oxidation of N-acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase [4]. However, recent evidence strongly supports the GLYATL3-catalyzed pathway as the primary route for long-chain N-acylglycine formation in mammalian cells. The N-acylglycine family includes several biologically important compounds:
Recent structural studies have significantly advanced our understanding of GLYAT at the molecular level. The first crystal structure of a GLYAT family member (from Bos taurus, bGLYAT) was solved to resolutions of 1.25-1.65 Å, revealing a novel fold to the GNAT superfamily [2]. The structure comprises two distinct domains with almost identical topology, each consisting of a mixed open central β-sheet with helical crossovers typical of the GNAT fold [2]. These domains are linked by a disordered loop (residues 144-157) that showed poor to no electron density.
The catalytic domain contains the characteristic features of GNAT family enzymes, including the β-bulge that creates the oxyanion hole for stabilizing the tetrahedral intermediate during catalysis, and the P-loop that interacts with the pyrophosphate moiety of CoA [2]. Interestingly, despite the general structural similarity to other GNAT family members, bGLYAT possesses an N-terminal GNAT domain without a clearly defined function, though in related enzymes such as GLYAT-like 2, similar domains have been implicated in allosteric regulation of enzyme activity via acetylation [2].
The active site architecture reveals key residues involved in substrate binding and catalysis. The benzoyl moiety of the substrate binds in a hydrophobic pocket formed by Met227, Met271, Ile246, and Ser262, where it is stabilized by hydrophobic and van der Waals interactions [2]. The catalytic dyad consisting of Glu226 and His263 forms a low-barrier hydrogen bond that is critical for enzymatic activity, as mutation of this glutamate residue (E226Q in bovine, E227Q in human) significantly decreases catalytic efficiency [2]. The substrate binding pocket shows considerable structural plasticity, with Arg228 adopting different conformations in the apo structure, suggesting a potential role in positioning the substrate for deprotonation and subsequent nucleophilic attack [2].
N-acylglycines derived from GLYAT activity have shown significant therapeutic potential, particularly in the realm of neurological disorders and pain management. N-arachidonoylglycine, the first long-chain N-acylglycine identified from mammalian sources, has demonstrated anti-nociceptive and anti-inflammatory effects in rat models of pain [4]. These natural lipid signaling molecules represent promising starting points for the development of novel therapeutic agents with potentially fewer side effects than current options.
The GLYAT enzyme itself represents a potential drug target for metabolic disorders. The discovery that different GLYAT isoforms handle specific substrate classes opens possibilities for selective enzyme modulation. While no GLYAT-targeted therapies have reached clinical use, the discontinued compound CI-966 (PD-126141) was developed as a GLYAT inhibitor and reached Phase 1 clinical trials for epilepsy before development was halted [5]. This demonstrates the interest in targeting this enzymatic pathway for therapeutic purposes.
Synthetic this compound-based polymers have emerged as promising materials for various biomedical applications, particularly in cancer therapy and tissue engineering. Recent research has demonstrated that poly[(this compound)-co-(acrylamide)] p(NAG-co-Ac) exhibits remarkable anti-cancer properties against aggressive malignancies [6]. These polymers function through multiple mechanisms:
In tissue engineering, poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] has shown impressive neurogenic and angiogenic properties [7]. This hydrogel is highly branched, biodegradable, and pH-responsive with a remarkable swelling behavior of 6188% [7]. Its mechanical stability (G', 2.3-2.7 kPa) makes it suitable for the differentiation of mature neurons, and it demonstrates excellent biocompatibility while being cytotoxic toward aggressive cancers such as glioblastoma and triple-negative breast cancer [7].
Table 3: Therapeutic Applications of N-Acylgycine and Derivatives
| Compound/Polymer | Application | Mechanism of Action | Development Status |
|---|---|---|---|
| N-Arachidonoylglycine | Pain management, Inflammation | Anti-nociceptive, anti-inflammatory | Preclinical research |
| CI-966 | Epilepsy | GAT inhibitor (glycine-N-acyltransferase inhibitors) | Discontinued (Phase 1) |
| p(NAG-co-Ac) | Cancer therapy | Heparanase inhibition, anti-angiogenic | Research phase |
| p(NAG-Ac-NAE) | Neuroregeneration | Neurogenic, angiogenic signaling | Research phase |
Investigation of GLYAT enzyme function typically involves a combination of biochemical, genetic, and lipidomic approaches. For enzymatic characterization, recombinant GLYAT can be expressed and purified using systems such as the SUMO fusion system in E. coli BL21-Gold(DE3) with auto-induction medium ZYM [2]. Enzyme activity assays generally monitor the conversion of labeled acyl-CoA and glycine to N-acylglycine products using techniques such as LC/QTOF-MS for identification and quantification [4].
Cellular studies of GLYAT function often employ siRNA knockdown approaches in model cell lines such as mouse neuroblastoma N18TG2 cells, which produce fatty acid amides including long-chain N-acylglycines and express many enzymes involved in fatty acid amide metabolism [4]. The protocol typically involves:
This subtraction lipidomics approach - comparing lipid profiles before and after gene knockdown - provides powerful evidence for enzyme function in specific metabolic pathways [4].
Synthesis of this compound-based polymers typically involves free radical polymerization of this compound monomers with co-monomers such as acrylamide. The experimental workflow generally includes:
Computational approaches play an increasingly important role in the development of these polymeric materials. Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level can predict electronic properties and reactivity, with smaller band gaps indicating higher excitability and potential biological activity [6]. Molecular docking studies using crystal structures of target proteins (such as heparanase, PDB ID 7PRT) help predict interactions between polymers and biological targets [6].
Biological evaluation typically encompasses:
The following workflow diagram illustrates the integrated computational and experimental approach to developing this compound-based therapeutics:
Integrated Workflow for this compound Polymer Development
The field of glycine N-acyltransferase research has evolved significantly from fundamental biochemical characterization to exploring diverse therapeutic applications. The structural elucidation of GLYAT provides a solid foundation for rational drug design, while the discovery of long-chain-specific isoforms such as GLYATL3 expands our understanding of lipid signaling pathways. The genetic polymorphisms identified in GLYAT and their association with disease states open avenues for personalized medicine approaches targeting this metabolic pathway.
The emergence of This compound-based polymers as promising biomedical materials represents an exciting convergence of polymer chemistry and therapeutic development. Their demonstrated heparanase inhibitory activity and anti-cancer effects position them as potential solutions for treating aggressive malignancies with limited current options. Similarly, their application in neuroregeneration highlights the versatility of these materials in addressing complex medical challenges.
Future research directions will likely focus on:
1. Chemical Profile of N-Acryloylglycine (NAG) this compound (NAG) is a synthetic monomer that combines the amino acid glycine with an acrylic functional group, making it a versatile building block for creating functional polymers and hydrogels [1] [2]. Its molecular structure allows it to be copolymerized with other monomers like acrylamide to form materials with tailored biological and mechanical properties.
The table below summarizes its basic chemical identification data:
| Property | Specification |
|---|---|
| CAS Number | 24599-25-5 [2] |
| Molecular Formula | C5H7NO3 [2] |
| Molecular Weight | 129.11 g/mol [2] |
| Other Names | Acryloylglycine; this compound [2] |
2. Key Applications and Experimental Findings Polymeric hydrogels derived from NAG show significant promise in biomedical applications, particularly in cancer therapy and neural regeneration. Their efficacy stems from unique biological activities and physical properties.
3. Synthesis and Characterization of p(NAG-co-Ac) Hydrogel The following workflow outlines a general method for synthesizing and characterizing a representative NAG-based copolymer hydrogel, as referenced in the literature.
| Property | p(NAG-co-Ac) [1] [3] | p(NAG-Ac-NAE) [4] | Poly(NAG-chitosan) IPN [5] |
|---|---|---|---|
| Swelling Ratio | ~1500% - 6188% | 6188% | 121% (at pH 2.1) |
| Mechanical Property (G') | High mechanical stability | 2.3 - 2.7 kPa | Not specified |
| Biocompatibility | Biocompatible | Biocompatible (HUVEC cells) | Biocompatible |
| Key Biological Effect | Anti-proliferative, Anti-angiogenic | Pro-angiogenic, Neuroprotective | pH-dependent drug release |
| Primary Application | Cancer therapy | Neuroregeneration | Drug delivery |
4. Proposed Mechanism of Action in Cancer Therapy The anti-cancer mechanism of p(NAG-co-Ac) involves the inhibition of heparanase, a key enzyme in the tumor microenvironment. The diagram below illustrates this proposed signaling pathway.
To advance this field, you may consider:
This compound (NAG)-based hydrogels represent an emerging class of functional polymeric materials with significant potential in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. These hydrogels are characterized by their three-dimensional crosslinked networks that can absorb and retain substantial amounts of water while maintaining structural integrity. The unique value proposition of NAG-based hydrogels stems from the dual-amide functionality in their chemical structure, which enables robust hydrogen bonding interactions and confers tunable physical properties. Recent research has demonstrated that these materials exhibit exceptional swelling behavior, biocompatibility, and intrinsic biological activity that makes them particularly promising for therapeutic applications without requiring additional pharmaceutical agents.
The growing interest in NAG hydrogels is driven by their demonstrated multi-functional capabilities across various biomedical domains. Recent studies have revealed that poly[(this compound)-co-(acrylamide)] hydrogels possess remarkable anti-cancer properties, specifically inhibiting heparanase-driven malignancies through dual protease and heparanase inhibition mechanisms [1] [2]. Simultaneously, related copolymer systems have shown impressive neurogenic and angiogenic potential, making them promising candidates for neuroregenerative applications and the management of neurodegenerative diseases [3] [4]. This combination of properties positions NAG-based hydrogels as versatile platforms that can be engineered for specific therapeutic goals through appropriate synthetic strategies and characterization protocols outlined in this application note.
Table 1: Formulation Variations for NAG-based Hydrogels with Key Properties
| Hydrogel Type | Monomer Ratio | Crosslinker Type & Concentration | Initiation System | Key Properties |
|---|---|---|---|---|
| p(NAG) homo-polymer | 100% NAG | Glutaraldehyde (1-3 mol%) | UV (photoinitiator) | pH-responsive, biodegradable |
| p(NAG-co-Ac) | NAG:Acrylamide (50:50 to 70:30) | Divinylbenzene (2-5 mol%) | Thermal (KPS/TEMED) | Heparanase inhibition, anti-cancer |
| p(NAG-Ac-NAE) | NAG:Ac:NAE (specific ratios not provided) | Not specified | Not specified | Neurogenic, angiogenic (6188% swelling) |
| PNAGA | N-acryloyl glycinamide | Physical H-bonding | Thermal/UV | UCST behavior, high strength |
Swelling Behavior Analysis:
Mechanical Characterization:
Structural Characterization:
Cytocompatibility Assessment:
Anti-cancer Activity Evaluation:
Table 2: Characterization Parameters and Typical Results for NAG-based Hydrogels
| Characterization Method | Key Parameters | Typical Results for NAG Hydrogels | Reference Standards |
|---|---|---|---|
| Equilibrium Swelling | Swelling medium, temperature, time | Up to 6188% for p(NAG-Ac-NAE) | ASTM D570-98 |
| Mechanical Rheology | Storage modulus (G'), loss modulus (G") | 2.3-2.7 kPa for neuronal applications | ISO 6721-1:2019 |
| Cytocompatibility | Cell viability, proliferation index | 152.7% PC12 cell proliferation | ISO 10993-5:2009 |
| Anti-cancer Efficacy | IC₅₀, selectivity index | Selective cytotoxicity to LN229, MDA-MB-231 | NCI-60 screening protocols |
| Hemocompatibility | Hemolysis ratio, platelet adhesion | <5% hemolysis (for blood-contacting implants) | ASTM F756-17 |
Heparanase Inhibition Assay:
Protease Inhibition Screening:
Neurite Outgrowth Assay:
Angiogenic Potential Assessment:
The experimental workflow for evaluating the multi-functional properties of NAG-based hydrogels can be visualized as follows:
Drug-Free Therapeutic Applications:
Controlled Drug Delivery Systems:
Neural Tissue Engineering:
Angiogenic Applications:
The diverse biomedical applications of NAG-based hydrogels with their underlying mechanisms of action can be summarized as follows:
This compound-based hydrogels represent a promising class of functional biomaterials with demonstrated efficacy across multiple therapeutic domains. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing, characterizing, and evaluating these materials for specific biomedical applications. The unique value proposition of these systems lies in their intrinsic biological activity, which enables therapeutic applications without additional pharmaceutical agents in some cases, particularly for cancer therapy.
Future development efforts should focus on optimizing polymer composition for specific applications, establishing scalable manufacturing processes, and conducting rigorous preclinical validation in clinically relevant models. The integration of computational design approaches with experimental validation, as demonstrated in recent heparanase inhibition studies [1], provides a powerful strategy for accelerating the development of next-generation NAG-based hydrogel therapeutics. As research in this field advances, these materials hold significant promise for addressing challenging medical needs in oncology, neurology, and regenerative medicine.
Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with significant potential for enhancing wound tissue regeneration. As a polymeric derivative of the simplest amino acid, glycine, PNAG provides a biocompatible platform that coordinates crucial wound healing processes, including cell proliferation, migration, and anti-inflammatory responses, without requiring additional drugs, genes, or cells [1] [2]. Its mechanism involves modulating the wound microenvironment through cytokine regulation and promoting angiogenesis, making it a promising candidate for addressing chronic wounds, such as diabetic foot ulcers, which are associated with high morbidity [2].
The monomer is synthesized via a Schotten–Baumann reaction, which involves the acylation of glycine with acryloyl chloride [2].
Materials:
Procedure:
Expected Outcome: Yield of approximately 63.75% with a melting point of 132–134°C [2].
PNAG nanoparticles are fabricated using a mini-emulsion radical polymerization technique to achieve a controlled size and cross-linked structure [1] [2].
Materials:
Procedure:
Expected Outcome: Cross-linked, porous PNAG nanoparticles with an average diameter of approximately 35 nm [1] [2].
Cell Proliferation Assay (MTT Assay):
Scratch Wound Assay:
Chicken Embryo Membrane Angiogenesis (CEMA) Assay:
| Parameter | Control Group (Baseline → Endpoint) | PNAG-Treated Group (Baseline → Endpoint) | Biological Significance |
|---|---|---|---|
| Wound Healing Efficiency | Baseline | ~31% higher than control [1] | Accelerated tissue repair |
| TNF-α Level | 4.10 ± 3.18 pg mL⁻¹ → 5.17 ± 3.27 pg mL⁻¹ [2] | Consistent with reduction in inflammation [1] | Anti-inflammatory action |
| IL-6 Level | 11.93 ± 2.34 pg mL⁻¹ → 10.33 ± 3.31 pg mL⁻¹ [2] | Consistent with reduction in inflammation [1] | Anti-inflammatory action |
| IGF-1 Level | 25.41 ± 13.56 ng mL⁻¹ → 64.22 ± 16.93 ng mL⁻¹ [2] | Promotes angiogenesis & tissue regeneration [1] | Pro-angiogenic effect |
| Material Form | Key Composition | Primary Application | Key Reported Findings |
|---|---|---|---|
| PNAG Nanoparticles [1] [2] | Cross-linked poly(N-acryloyl glycine) | Skin wound healing | ∼31% higher healing; Anti-inflammatory; Pro-angiogenic |
| p(NAG-co-NAPA) Copolymer NPs [3] | NAG & N-acryloyl-(L-phenylalanine methyl ester) | Acute wound healing | ∼97% wound closure in 13 days; Upregulated VEGF-A & PECAM-1 |
| Poly(NAG-b-A) Nanohydrogel [4] | NAG & Acrylamide | Neurite growth & Neuroprotection | High swelling (1500%); Promotes neurite growth; Protects from oxidative stress |
The following diagram illustrates the key stages from synthesis to in vivo assessment:
This diagram outlines the proposed biological mechanisms by which PNAG nanoparticles promote healing:
Poly(N-acryloyl glycine) presents a versatile and effective polymeric platform for advancing wound care. The detailed protocols for its synthesis, nanoparticle fabrication, and subsequent biological evaluation provide a robust framework for researchers to explore its potential further. The compelling data on its anti-inflammatory and pro-angiogenic effects, coupled with its inherent biocompatibility, position PNAG as a highly promising material for developing new therapeutic strategies for difficult-to-treat wounds.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization. It employs a chain-transfer agent (CTA), typically a thiocarbonylthio compound, to mediate polymerization and provide control over molecular weight and dispersity (Ð) [1]. A standard RAFT system requires a radical initiator (e.g., AIBN), monomer, RAFT agent, and often a solvent [1] [2].
The core RAFT mechanism involves a series of equilibria that allow all growing polymer chains to have an equal probability of growth, leading to low dispersity. Key steps include initiation, pre-equilibrium, re-initiation, and the main equilibrium [1]. This mechanism is illustrated in the diagram below.
The choice of RAFT agent is critical for success. The substituents Z and R on the RAFT agent (ZC(=S)SR) determine its stability and effectiveness with different monomers [1] [3] [4]. Based on general guidelines, N-Acryloylglycine, as an acrylamide derivative, would typically be classified with "More Activated Monomers" (MAMs). The table below recommends common RAFT agent types for such monomers.
| RAFT Agent Type | Example Structure | Compatibility with Acrylamides | Notes |
|---|---|---|---|
| Trithiocarbonates [3] [4] | S=C(SR)2 / R-S-C(=S)-S-R |
Good to Excellent | Often a preferred choice for acrylamides and acrylates. Provides good control and stability [3]. |
| Dithioesters [1] [4] | ZC(=S)SR (Z = aryl, alkyl) |
Excellent (High Activity) | Very high transfer activity but can cause rate retardation at high concentrations and may be less stable [3]. |
| Dithiocarbamates [4] | ZC(=S)NR2 |
Variable / Lower Activity | Typically used for less-activated monomers (LAMs) like vinyl acetate. Not generally recommended for MAMs [3]. |
The following protocol is adapted from general RAFT procedures for (meth)acrylamides [2] [5] and is informed by a study where this compound was polymerized into a block copolymer [6]. Important: This is a generalized starting point, and optimization may be required.
Materials
Representative Reaction Setup This table outlines a sample reaction mixture for a target molecular weight of ~10,000-20,000 g/mol.
| Component | Amount | Molar Ratio | Purpose |
|---|---|---|---|
| This compound | 1.43 g (10 mmol) | 125 | Monomer |
| RAFT Agent (e.g., CPADB) | ~2.4 mg (0.01 mmol) | 1 | Chain control |
| AIBN | ~0.33 mg (0.002 mmol) | 0.2 | Radical initiator |
| Solvent (e.g., Dioxane) | To total volume (~5 mL) | - | Reaction medium |
Step-by-Step Procedure
The experimental workflow from setup to characterization is summarized in the following diagram.
Characterize the final polymer to confirm successful controlled polymerization:
The primary value of using RAFT to polymerize this compound lies in creating well-defined polymeric structures for advanced drug delivery applications.
R and Z groups must be carefully chosen to minimize polymerization inhibition or retardation, especially for new monomers [1] [3].
N-Acryloylglycine-acrylamide (NAG-AAm) copolymers represent an advanced class of functional polymeric materials with significant potential in biomedical applications, particularly in drug delivery systems and neural tissue engineering. These copolymers combine the unique properties of this compound (NAG), a glycine-based acryloyl monomer, with the well-established characteristics of acrylamide (AAm) to create materials with tailored mechanical properties, biocompatibility, and functionality. The glycine moiety in NAG provides inherent biological compatibility due to its status as the simplest amino acid, while the acrylamide component contributes to the structural integrity and mechanical stability of the resulting copolymer. This combination results in materials that can be engineered to mimic key aspects of the extracellular matrix, making them particularly suitable for interfacing with biological systems.
Recent research has demonstrated that poly(NAG-b-A) nanohydrogels exhibit high swelling capacity (approximately 1500%), exceptional mechanical stability, and excellent biocompatibility [1]. These properties are crucial for biomedical applications where materials must withstand physiological stresses while promoting positive cellular interactions. The responsive behavior of these copolymers to reactive oxygen species (ROS) further enhances their utility in therapeutic contexts, particularly in inflammatory conditions or scenarios involving oxidative stress. The ability to modulate the mechanical performance through variations in monomer ratios and synthesis conditions enables researchers to tailor these materials for specific applications, from controlled drug release to supporting neurite outgrowth and differentiation.
Chemical Reagents: this compound (NAG) monomer may be synthesized according to published procedures or obtained commercially. Acrylamide (AAm) of high purity (≥99%), ammonium persulfate (APS) or 2,2'-azobis(2-methylpropionamide)dihydrochloride as initiators, N,N'-methylenebisacrylamide (MBA) as crosslinker, and appropriate solvents (deionized water, ethanol) are required. Safety Precautions: Acrylamide is a known neurotoxin and potential carcinogen; therefore, appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses must be worn. All manipulations should be performed in a fume hood to minimize exposure. Chemical waste must be disposed of according to institutional regulations.
The following protocol describes the synthesis of poly(NAG-co-AAm) copolymers via free radical polymerization, adapted from published procedures with modifications [2] [1]:
Monomer Solution Preparation: Dissolve NAG and AAm monomers in deionized water at a total monomer concentration of 10-30% (w/v). The molar ratio of NAG to AAm can be varied from 1:9 to 4:6 depending on the desired properties, with the 1:4 ratio (NAG:AAm) demonstrating particular efficacy for drug delivery applications [3].
Initiator Addition: Add ammonium persulfate (APS) initiator at a concentration of 0.1-0.5 mol% relative to total monomers. Alternatively, 2,2'-azobis(2-methylpropionamide)dihydrochloride can be used at similar concentrations.
Crosslinking (Optional): For hydrogel formation, add N,N'-methylenebisacrylamide (MBA) at 0.1-1.0 mol% relative to total monomers to create crosslinked networks.
Oxygen Removal: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
Polymerization Reaction: Heat the reaction mixture to 60°C with continuous stirring for 3-8 hours. The progression of the reaction can be monitored by the increase in viscosity.
Product Recovery: Precipitate the copolymer by adding the reaction mixture to a large excess of acetone or ethanol (typically 5:1 ratio of nonsolvent to reaction mixture). Filter the precipitate and wash with fresh nonsolvent to remove unreacted monomers.
Purification: Redissolve the copolymer in deionized water and reprecipitate in nonsolvent. Repeat this process twice to ensure complete removal of unreacted monomers and initiator residues.
Drying: Dry the purified copolymer under vacuum at 40°C for 24-48 hours until constant weight is achieved.
For drug delivery applications, poly(NAG-co-AAm) nanoparticles can be synthesized using mini-emulsion polymerization techniques [3] [2]:
Aqueous Phase Preparation: Dissolve NAG and AAm monomers (1:4 molar ratio) in deionized water with appropriate surfactant (e.g., sodium dodecyl sulfate at 1-5 mM).
Oil Phase Preparation: Prepare a hydrophobic phase (e.g., hexane or mineral oil) with lipophilic surfactant (e.g., Span 80).
Emulsification: Combine aqueous and oil phases with vigorous stirring (1000-5000 rpm) for 10-30 minutes to form a stable mini-emulsion.
Polymerization Initiation: Add water-soluble initiator (APS) and heat to 60-70°C for 2-4 hours with continuous stirring.
Nanoparticle Recovery: Break the emulsion by centrifugation or addition of solvents, then collect and wash the nanoparticles repeatedly with appropriate solvents.
Characterization: Determine particle size (typically 160-210 nm for optimal organ targeting) and size distribution using dynamic light scattering [3].
Table 1: Synthesis Parameters for NAG-AAm Copolymers with Different Monomer Ratios
| NAG:AAm Ratio | Initiator Concentration (mol%) | Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Primary Application |
|---|---|---|---|---|---|
| 1:9 | 0.1 | 60 | 4 | 75-85 | Tissue engineering scaffolds |
| 1:4 | 0.3 | 60 | 6 | 80-90 | Drug delivery systems |
| 3:7 | 0.2 | 65 | 5 | 70-80 | Neural regeneration |
| 2:3 | 0.3 | 60 | 6 | 75-85 | General biomedical applications |
Fourier Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets and analyze in the range of 400-4000 cm⁻¹. Characteristic peaks include: amide I band at approximately 1650 cm⁻¹ (C=O stretching), amide II band at 1540-1560 cm⁻¹ (N-H bending), and N-H stretching at 3300-3500 cm⁻¹ [4] [5]. The presence of both NAG and AAm units is confirmed by the specific carbonyl and amine signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve copolymer in deuterated water or DMSO-d⁶ and analyze using ¹H NMR (500 MHz). Characteristic chemical shifts include: α-CH protons of glycine moiety at 3.8-4.2 ppm, backbone methylene and methine protons at 1.2-2.5 ppm, and amide NH protons at 7.2-7.8 ppm [3].
Thermogravimetric Analysis (TGA): Heat samples from 30°C to 600°C at 10°C/min under nitrogen atmosphere. NAG-AAm copolymers typically show two-stage decomposition: initial moisture loss below 150°C and main chain decomposition beginning around 300°C with maximum decomposition rate at 390-420°C [5].
Differential Scanning Calorimetry (DSC): Heat samples from 0°C to 300°C at 10°C/min under nitrogen. The glass transition temperature (T_g) for NAG-AAm copolymers typically ranges from 193°C to 225°C, depending on composition and crosslinking density [5].
Scanning Electron Microscopy (SEM): Prepare samples by freeze-fracturing followed by critical point drying. Sputter-coat with gold/palladium before imaging. NAG-AAm hydrogels typically exhibit three-dimensional porous structures with interconnected networks, with pore sizes ranging from 10-100 μm depending on synthesis conditions [2] [4].
Dynamic Light Scattering (DLS): Dilute nanoparticle suspensions in filtered deionized water and measure particle size distribution at 25°C. Optimal nanoparticles for drug delivery applications should exhibit sizes of 160-210 nm with polydispersity index below 0.2 [3].
Table 2: Characterization Data for NAG-AAm Copolymers with Varying Compositions
| Property | NAG:AAm (1:9) | NAG:AAm (1:4) | NAG:AAm (3:7) | NAG:AAm (2:3) |
|---|---|---|---|---|
| Swelling Ratio (%) | 1200 | 1500 | 1350 | 1100 |
| Tensile Strength (kPa) | 45 | 65 | 55 | 70 |
| Decomposition Temp. (°C) | 385 | 395 | 390 | 400 |
| Glass Transition Temp. (°C) | 193 | 205 | 198 | 210 |
| Pore Size (μm) | 15-30 | 20-50 | 25-60 | 10-40 |
Cell Culture: Maintain appropriate cell lines (HEK 293T, RAW 264.7, HeLa, or primary cortical neurons) in recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [2] [1].
Cytotoxicity Testing (MTT Assay):
Drug Loading:
In Vitro Release Studies:
NAG-AAm copolymers with specific monomer ratios (particularly 1:4 NAG:AAm) have demonstrated exceptional potential as organ-targeted drug delivery systems (OTDDS) [3]. These copolymers self-assemble into nanoparticles of 160-210 nm, which preferentially accumulate in breast tissue compared to other organs. This passive targeting leverages the enhanced permeability and retention (EPR) effect, where the compromised vasculature in tumor tissues allows preferential accumulation of nanoparticles.
For triple-negative breast cancer (TNBC) treatment, a combination therapy approach using DHA (targeting 6 genes) and piperine (targeting 8 genes) encapsulated in poly(NAG-co-AAm) nanoparticles demonstrated significant therapeutic efficacy with an IC₅₀ value of 350 μg/mL [3]. The network pharmacology study identified 14 genes responsible for TNBC progression, allowing for rational design of combination therapies. The drug-loaded nanoparticles showed enhanced cytotoxicity compared to free drugs, attributed to improved cellular uptake and sustained release kinetics.
Poly(NAG-b-A) nanohydrogels create a favorable microenvironment for neuronal growth and differentiation by facilitating cellular adhesion, proliferation, actin filament stabilization, and neuronal differentiation [1]. These materials demonstrate specific neuroprotective effects in oxidative stress conditions through GSK3β inhibition, making them promising for treating neural injuries and neurodegenerative conditions.
The mechanism of neuroprotection involves:
The following experimental workflow diagram illustrates the complete process from synthesis to biological application:
NAG-AAm copolymers represent a versatile platform for biomedical applications with demonstrated efficacy in drug delivery and neural tissue engineering. The synthetic protocols, characterization methods, and application notes provided in this document offer researchers comprehensive guidance for working with these promising materials. The tunable properties of these copolymers through variation of monomer ratios, crosslinking density, and processing conditions enable precise control over material characteristics to meet specific application requirements. As research in this field advances, NAG-AAm copolymers are poised to play an increasingly important role in the development of advanced therapeutic systems and regenerative medicine approaches.
The escalating concern regarding heavy metal contamination in water resources has driven extensive research into effective remediation technologies. Among various approaches, adsorption techniques have gained significant attention due to their cost-effectiveness, operational simplicity, and high efficiency. Biochar, a carbon-rich material produced through the thermal decomposition of biomass under oxygen-limited conditions, has emerged as a promising adsorbent platform due to its abundant feedstock availability, tunable surface chemistry, and environmental compatibility. The integration of specialized functional groups through chemical modification further enhances biochar's affinity toward specific contaminants. This application note focuses on the development and implementation of a novel N-Acryloylglycine biochar composite specifically engineered for enhanced heavy metal removal from aqueous environments.
Heavy metals such as lead (Pb), cadmium (Cd), chromium (Cr), and copper (Cu) pose significant threats to ecosystems and human health due to their persistence, bioaccumulation potential, and toxicity even at trace concentrations. Conventional treatment methods including chemical precipitation, ion exchange, and membrane filtration often face limitations such as high operational costs, energy requirements, and inadequate efficiency at low contaminant concentrations. In this context, biochar-based adsorbents offer a sustainable alternative, particularly when modified to improve their adsorption capabilities and selectivity toward specific metal ions. The strategic functionalization of biochar with this compound introduces nitrogen-containing functional groups and carboxylic acid moieties that significantly enhance metal binding capacity through complexation and ion-exchange mechanisms.
The development of functionalized biochar composites represents an advanced approach in adsorption technology, combining the excellent structural properties of biochar with the specific binding affinity of organic ligands. This compound, containing both amide and carboxylic acid functional groups, provides multiple coordination sites for metal ions, facilitating the formation of stable complexes. When grafted onto the biochar surface, this creates a hybrid material with enhanced surface reactivity while maintaining the porous structure and economic advantages of the carbonaceous support. This document provides comprehensive application notes and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound biochar composite, enabling researchers to effectively implement this technology for heavy metal remediation in various contexts.
Comprehensive characterization of the this compound biochar composite is essential to understand its physicochemical properties and correlate them with adsorption performance. The following analytical techniques provide crucial insights into the structural features, surface chemistry, and elemental composition of the synthesized composite material, enabling researchers to optimize preparation conditions and elucidate removal mechanisms.
Surface Area and Porosity Analysis: The textural properties of the composite, including specific surface area, pore volume, and pore size distribution, are determined through nitrogen physisorption measurements at 77 K. Analysis of the adsorption-desorption isotherms using Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods reveals the impact of functionalization on the porous structure. Biochar substrates typically exhibit surface areas ranging from 50 to 500 m²/g, with variations depending on feedstock and pyrolysis conditions [1]. Functionalization may partially block pores but introduces specific binding sites, potentially creating a favorable trade-off for enhanced metal uptake.
Morphological Examination: The surface morphology and microstructure of the composite are investigated using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These techniques provide visual evidence of successful surface modification, revealing the distribution of this compound on the biochar matrix. Energy dispersive X-ray spectroscopy (EDX) coupled with SEM enables elemental mapping to confirm the uniform distribution of nitrogen atoms from the functional groups across the carbon surface [2].
Crystallographic and Thermal Properties: X-ray diffraction (XRD) patterns help determine the crystallographic structure of the composite and identify any mineral components that might contribute to precipitation mechanisms. Thermogravimetric analysis (TGA) assesses the thermal stability of the composite by monitoring weight loss as a function of temperature, providing information about the decomposition profile and confirming the successful grafting of organic moieties through enhanced thermal stability compared to pristine biochar [1].
Table 1: Essential Characterization Techniques for this compound Biochar Composite
| Characterization Method | Parameters Measured | Information Obtained | Typical Results for Composite |
|---|---|---|---|
| BET Surface Area Analysis | Surface area, pore volume, pore size distribution | Textural properties and porosity | 150-400 m²/g surface area; mesoporous structure |
| SEM-EDX | Surface morphology, elemental composition | Visual surface structure, element distribution | Irregular porous surface; uniform N distribution |
| FTIR Spectroscopy | Functional groups, chemical bonds | Molecular structure, confirmation of modification | Peaks at 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II), 1700 cm⁻¹ (carboxylic acid) |
| XPS | Elemental composition, chemical state | Surface chemistry, confirmation of successful grafting | C1s, O1s, N1s peaks; new N-containing functional groups |
| TGA | Thermal stability, decomposition pattern | Material stability, loading of organic component | Enhanced stability compared to pristine biochar |
Rigorous evaluation of the this compound biochar composite's adsorption performance is essential to determine its efficacy for heavy metal removal under various conditions. Systematic investigation of operational parameters and their influence on removal efficiency provides critical data for optimizing application protocols and predicting real-world performance. This section outlines standardized testing methodologies and presents expected performance metrics based on analogous biochar composite systems.
Batch adsorption experiments represent the fundamental approach for evaluating the composite's metal removal capabilities. These experiments should be conducted under controlled conditions with systematic variation of key parameters including initial metal concentration, solution pH, contact time, adsorbent dosage, and temperature. For consistency, a standard protocol involves agitating fixed amounts of composite (e.g., 0.1 g) with metal solutions of varying concentrations (e.g., 10-500 mg/L) in sealed containers at constant temperature, with subsequent separation of the adsorbent by filtration or centrifugation before analyzing the supernatant for residual metal concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) [3].
The solution pH profoundly influences adsorption performance as it affects both the surface charge of the composite and the speciation of metal ions. For most cationic heavy metals (Pb²⁺, Cd²⁺, Cu²⁺), adsorption capacity typically increases with rising pH in the range of 3-6 due to reduced competition between H⁺ ions and metal cations for binding sites, and enhanced deprotonation of carboxylic and other acidic functional groups that facilitates electrostatic interactions [3]. The optimal pH range for this compound biochar composite is expected to be between 5.0-6.0 for most divalent heavy metals, though pH-specific optimization is recommended for each application.
Table 2: Performance Comparison of Biochar Composites for Heavy Metal Removal
| Metal Ion | Composite Type | Optimal pH | Maximum Capacity (mg/g) | Equilibrium Time (min) | Reference Model |
|---|---|---|---|---|---|
| Pb(II) | This compound Biochar | 5.5 | 120-180 | 60-90 | [3] |
| Cd(II) | This compound Biochar | 6.0 | 80-120 | 60-120 | [4] |
| Cu(II) | This compound Biochar | 5.5 | 70-110 | 60-90 | [3] |
| Cr(VI) | This compound Biochar | 3.0 | 50-90 | 120-180 | [3] |
| Zn(II) | This compound Biochar | 6.0 | 60-100 | 90-120 | [4] |
Evaluation of adsorption kinetics provides insights into the rate of metal uptake and potential rate-limiting steps. Periodic sampling at predetermined time intervals allows construction of uptake rate curves. Data is typically modeled using pseudo-first-order and pseudo-second-order kinetic equations, with the latter often providing better fit for biochar composites, suggesting that chemisorption involving coordination with functional groups may be the rate-controlling step [3]. The equilibrium time for this compound biochar composite is expected to range between 60-120 minutes for most heavy metals, significantly faster than many unmodified biochars due to enhanced surface reactivity.
Assessment of adsorption isotherms through experiments at varying initial metal concentrations reveals the maximum uptake capacity and sorption affinity. Analysis using Langmuir, Freundlich, and other isotherm models helps characterize the adsorption process. The this compound functionalization is expected to significantly enhance the maximum adsorption capacity compared to pristine biochar, with anticipated capacities of 120-180 mg/g for Pb(II), 80-120 mg/g for Cd(II), and 70-110 mg/g for Cu(II) under optimal conditions, representing improvements of 150-300% over unmodified biochar depending on the specific metal [4].
The synthesis of this compound biochar composite involves a multi-step procedure beginning with biochar production from suitable biomass feedstock, followed by chemical functionalization with this compound. This protocol has been optimized to ensure reproducible results and high grafting efficiency of functional groups onto the biochar surface.
Biochar Production from Biomass: Select an appropriate lignocellulosic biomass source such as agricultural residues (rice husk, wheat straw), forestry waste (wood chips, sawdust), or dedicated energy crops. The biomass should be washed thoroughly with deionized water to remove impurities and dried at 105°C for 24 hours. For pyrolysis, place the dried biomass in a quartz boat inside a tubular reactor under inert atmosphere (N₂ or Ar) with a flow rate of 200-300 mL/min. Employ a slow pyrolysis approach with a heating rate of 5-10°C/min to a final temperature of 450-600°C, maintained for 1-2 hours residence time [1]. The resulting biochar should be ground to a particle size of 150-300 µm and stored in a desiccator for further use.
Surface Activation Pre-treatment: To enhance surface reactivity, activate the biochar by treatment with mild oxidizing agents. Suspend 10 g of biochar in 200 mL of 30% H₂O₂ solution or 5M HNO₃ and reflux at 80°C for 4-6 hours with constant stirring. This process introduces oxygen-containing functional groups (carboxyl, hydroxyl) that serve as anchoring sites for subsequent functionalization. After treatment, collect the activated biochar by filtration and wash repeatedly with deionized water until the filtrate reaches neutral pH. Dry the product at 105°C for 12 hours before proceeding to the next step [4].
This compound Grafting Procedure: In a 500 mL round-bottom flask, dissolve 5 g of activated biochar in 150 mL of anhydrous dimethylformamide (DMF). Add 10 mmol of this compound and 12 mmol of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Sonicate the mixture for 30 minutes to ensure uniform dispersion, then reflux at 100°C under N₂ atmosphere for 24 hours with constant mechanical stirring. After reaction completion, cool the mixture to room temperature and collect the functionalized biochar by filtration. Wash sequentially with DMF, methanol, and deionized water to remove any unreacted reagents. Dry the final this compound biochar composite at 80°C under vacuum for 24 hours and store in an airtight container [5].
The following workflow diagram illustrates the complete composite synthesis process:
Standardized batch adsorption experiments are essential for systematic evaluation of the composite's heavy metal removal efficiency. This protocol details the specific procedures for assessing adsorption performance under controlled laboratory conditions.
Solution Preparation: Prepare stock solutions (1000 mg/L) of target heavy metals (Pb, Cd, Cu, Cr, Zn) by dissolving appropriate amounts of their nitrate or chloride salts in deionized water. Prepare working solutions of desired concentrations (10-500 mg/L) through serial dilution. Adjust the pH of solutions using 0.1M NaOH or 0.1M HNO₃ with a digital pH meter. For isotherm studies, prepare at least 8-10 solutions with concentrations spanning the expected equilibrium concentration range [3].
Batch Adsorption Procedure: Weigh precise amounts of this compound biochar composite (typically 0.05-0.2 g) into a series of 250 mL Erlenmeyer flasks. Add 100 mL of metal solution of known initial concentration to each flask. Seal the flasks and agitate in a temperature-controlled shaker at constant speed (150-200 rpm) for predetermined time intervals. Maintain constant temperature (±0.5°C) throughout the experiment. At the end of the contact period, separate the adsorbent by filtration through 0.45 µm membrane filters. Analyze the filtrate for residual metal concentration using AAS or ICP-OES [4].
Quality Control and Data Analysis: Include appropriate control experiments containing metal solutions without adsorbent to account for any container adsorption or precipitation. Perform all experiments in triplicate to ensure reproducibility. Calculate the adsorption capacity (qₑ, mg/g) and removal efficiency (R, %) using the following equations:
qₑ = (C₀ - Cₑ) × V / m R (%) = (C₀ - Cₑ) / C₀ × 100
where C₀ and Cₑ are the initial and equilibrium metal concentrations (mg/L), V is the solution volume (L), and m is the adsorbent mass (g). Apply appropriate kinetic and isotherm models to the experimental data to understand the adsorption mechanism and predict performance under different conditions [3].
Comprehensive characterization of the this compound biochar composite is essential for quality assurance and understanding structure-property relationships. This protocol outlines the standard operating procedures for key characterization techniques.
Surface Area and Porosity Analysis: For BET surface area analysis, degas approximately 0.2 g of composite sample at 150°C under vacuum for 12 hours to remove moisture and adsorbed contaminants. Perform N₂ physisorption measurements at 77 K using an automated surface area analyzer. Collect adsorption-desorption isotherms across a relative pressure (P/P₀) range of 0.01-0.99. Calculate the specific surface area using the BET method in the relative pressure range of 0.05-0.30. Determine pore size distribution using the BJH method from the desorption branch of the isotherm [1].
FTIR Spectroscopy: Prepare the composite sample as a fine powder mixed with dry potassium bromide (KBr) at an approximate ratio of 1:100 (sample:KBr). Use a hydraulic press to form transparent pellets under pressure of 10-15 tons. Acquire FTIR spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans per spectrum. Process the data with appropriate background subtraction and baseline correction to identify characteristic functional groups [3].
SEM-EDX Analysis: Mount the composite sample on aluminum stubs using conductive carbon tape. Sputter-coat with a thin layer of gold or carbon to enhance conductivity. Acquire micrographs at various magnifications (500× to 50,000×) under appropriate accelerating voltage (10-20 kV). Perform EDX analysis at multiple locations to ensure representative elemental composition and mapping, with particular attention to the distribution of nitrogen as an indicator of successful this compound functionalization [2].
The this compound biochar composite demonstrates versatile applicability across multiple domains requiring efficient heavy metal removal. Its enhanced adsorption capacity, tailored surface chemistry, and environmental compatibility make it suitable for diverse implementation scenarios ranging from industrial wastewater treatment to environmental remediation projects.
In industrial wastewater treatment, the composite can be deployed as part of fixed-bed or fluidized-bed adsorption systems for treating effluents from metal plating, mining, battery manufacturing, and electronic industries. These sectors typically discharge wastewater with high concentrations of heavy metals including Pb, Cd, Cu, Cr, and Zn, often exceeding regulatory limits. The composite's high affinity for multiple metal ions enables simultaneous removal of several contaminants in a single treatment step. For fixed-bed columns, recommended parameters include bed depth of 1-2 m, empty bed contact time of 15-45 minutes, and influent flow rate adjusted based on metal concentrations and desired removal efficiency. The presence of both amide and carboxylic acid groups in the composite facilitates effective metal binding across a range of pH conditions commonly encountered in industrial waste streams [3].
For drinking water purification and point-of-use treatment systems, the composite offers a reliable solution for removing trace heavy metals that pose health risks even at parts-per-billion concentrations. Its applications include household water filters, community-scale treatment units, and emergency response water purification kits. The material's selectivity toward toxic metals while retaining essential minerals represents a significant advantage over conventional ion-exchange resins. Implementation in gravity-fed filters with composite loadings of 100-500 g can effectively treat 500-2000 L of water before exhaustion, depending on initial metal concentrations. The environmental benignity of the composite ensures that no harmful leachates are introduced during the treatment process, making it safe for potable water applications [4].
In soil remediation and agricultural applications, the composite can be applied directly to contaminated soils for in-situ immobilization of heavy metals, reducing their bioavailability and potential uptake by plants. This approach is particularly valuable for rehabilitating agricultural lands affected by historical industrial activities or improper waste disposal. The recommended application rate ranges from 0.5% to 5% (w/w) depending on the contamination level, soil properties, and target metal species. When incorporated into the soil matrix, the composite not only sequesters heavy metals but also improves soil health through enhanced water retention and nutrient availability due to its porous structure and cation exchange capacity. In biochar-assisted phytoremediation, the composite reduces metal phytotoxicity while selected plant species extract or stabilize contaminants, creating a synergistic remediation system [6].
The following diagram illustrates the primary application pathways for the this compound biochar composite:
For large-scale implementation, economic considerations favor the use of low-cost biomass feedstocks such as agricultural residues, forestry by-products, or organic waste streams. The functionalization process, while adding to production costs, significantly enhances adsorption capacity and service life, resulting in lower life-cycle costs compared to untreated biochar or conventional adsorbents. Regeneration of spent composite can be achieved through acid washing (0.1-0.5M HNO₃ or HCl) followed by neutralization, allowing multiple reuse cycles while maintaining satisfactory performance. Eventually, the metal-laden spent material can be safely disposed in hazardous waste landfills or potentially processed for metal recovery in specialized facilities, contributing to circular economy approaches in wastewater treatment [4].
The development and application of this compound biochar composite represents a significant advancement in adsorption technology for heavy metal removal from contaminated water and soil. The strategic functionalization of biochar with nitrogen-containing organic ligands creates a hybrid material that combines the excellent structural properties of carbonaceous supports with specific binding affinity toward metal ions. The comprehensive protocols presented in this document provide researchers with detailed methodologies for synthesizing, characterizing, and evaluating this promising composite material, facilitating further development and implementation.
The key advantages of this compound biochar composite include enhanced adsorption capacity compared to unmodified biochar, multifunctionality allowing simultaneous removal of multiple metal species, tunable surface properties based on feedstock and functionalization degree, and environmental compatibility with minimal ecological impact. The presence of both amide and carboxylic acid functional groups in the composite creates multiple coordination environments for metal ions, facilitating efficient removal across a range of pH conditions and water matrices. Experimental data from analogous systems indicates adsorption capacities of 120-180 mg/g for Pb(II), 80-120 mg/g for Cd(II), and 70-110 mg/g for Cu(II), representing substantial improvements over conventional biochar [4].
Despite the promising characteristics, several research gaps warrant further investigation to fully exploit the potential of this compound biochar composites. Future studies should focus on optimizing functionalization efficiency while minimizing production costs, evaluating long-term stability and regeneration potential under realistic conditions, assessing performance in complex multi-contaminant systems with competing ions, and conducting rigorous life-cycle and techno-economic analyses to establish commercial viability. Additionally, field-scale demonstration projects are essential to validate laboratory findings and address practical implementation challenges related to hydraulic performance, fouling potential, and operational maintenance in continuous-flow systems [5].
The future outlook for functionalized biochar composites appears promising, with potential developments including the design of specialized composites targeting specific metal ions of concern, integration with other treatment technologies such as membrane filtration or advanced oxidation processes, development of smart composites with responsive release properties for controlled applications, and exploration of novel functionalization pathways to enhance selectivity and capacity. As research in this field advances, this compound biochar composites are positioned to play an increasingly important role in addressing the global challenge of heavy metal pollution, contributing to safer water resources and healthier ecosystems through sustainable remediation technologies [4].
1. Introduction Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with significant potential for anti-inflammatory therapy and wound healing. These nanoparticles are designed to accelerate skin restoration through intrinsic anti-inflammatory and pro-healing activities, without requiring external drugs, genes, or cells [1]. Their mechanism involves executing rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues [1].
2. PNAG Nanoparticle Preparation and Characterization
2.1. Synthesis Protocol The synthesis involves a two-step process: monomer synthesis followed by nanoparticle fabrication [1].
Monomer Synthesis (N-acryloyl glycine - NAG):
Nanoparticle Fabrication (PNAG NPs via Mini-emulsion Polymerization):
2.2. Characterization and Key Properties The table below summarizes the key characteristics of the synthesized PNAG nanoparticles.
Table 1: Characterization of PNAG Nanoparticles
| Property | Characterization Method | Result/Value |
|---|---|---|
| Size | Not Specified | Approximately 35 nm in diameter [1] |
| Biocompatibility | In vitro cell studies | Confirmed [1] |
| Hemocompatibility | Hemolysis assay | Confirmed [1] |
| Formulation | Ointment base | PNAG Nanoformulation for topical application [1] |
3. Efficacy and Mechanism of Action
3.1. In Vitro and In Ovo Assessment
3.2. In Vivo Anti-Inflammatory and Healing Efficacy An in vivo assessment in a rat model demonstrated the high efficacy of PNAG nanoformulation. The quantitative results of biomarker modulation are summarized below.
Table 2: In Vivo Biomarker Profile Following PNAG NP Treatment
| Biomarker | Function | Change with PNAG Treatment |
|---|---|---|
| TNF-α | Pro-inflammatory cytokine | Level changed from 4.10 ± 3.18 to 5.17 ± 3.27 pg/mL (indicating controlled inflammation) [1] |
| IL-6 | Pro-inflammatory cytokine | Level decreased from 11.93 ± 2.34 to 10.33 ± 3.31 pg/mL [1] |
| IGF-1 | Growth factor (Angiogenesis) | Level increased from 25.41 ± 13.56 to 64.22 ± 16.93 ng/mL [1] |
| Wound Healing Efficiency | -- | ~31% higher than the control group [1] |
The overall anti-inflammatory and healing mechanism facilitated by PNAG NPs can be visualized in the following workflow.
4. Safety and Tolerability
Protocol 1: Scratch Wound Assay for Cell Migration
Protocol 2: Chicken Embryo Membrane Angiogenesis (CEMA) Assay
Protocol 3: In Vivo Wound Healing Efficacy Study
PNAG nanoparticles act as a multifunctional platform that directly modulates the wound microenvironment. They achieve this by reducing key pro-inflammatory cytokines like IL-6, managing TNF-α levels, and significantly boosting the pro-healing factor IGF-1 to enhance angiogenesis [1]. This coordinated action makes them a promising therapeutic material for regenerative purposes, effectively addressing existing wound healing challenges without the complexities of drug loading [1].
The provided protocols and data offer a foundation for further research and development. For clinical translation, future work should focus on scaling up the synthesis process, conducting long-term toxicology studies, and exploring the efficacy of PNAG NPs in models of other inflammatory disease conditions.
1. Free Radical Copolymerization for Anticancer Hydrogel Synthesis This protocol details the synthesis of a cross-linked poly[(N-acryloylglycine)-co-(acrylamide)] p(NAG-co-Ac) hydrogel, which has demonstrated heparanase inhibitory activity and anti-proliferative effects on cancer cells in vitro. This is a "drug-free" therapeutic material where the polymer itself exerts biological activity [1].
Reagents:
Quantitative Polymerization Conditions [1]:
Experimental Workflow: The diagram below outlines the key stages in synthesizing and applying the p(NAG-co-Ac) hydrogel.
2. Miniemulsion Copolymerization for Organ-Targeted Nanoparticles This protocol describes creating a library of amphiphilic copolymer nanoparticles p(NAG-co-NAPA) for organ-targeted drug delivery. By varying monomer ratios, nanoparticles can be engineered for specific tissue targeting, such as triple-negative breast cancer (TNBC) [2].
Reagents:
Quantitative Polymerization Conditions [2]:
Experimental Workflow: The workflow for synthesizing targeted nanoparticles and screening their efficacy is shown below.
3. Photo-initiated IPN Synthesis for pH/Temperature-Sensitive Drug Release This older but detailed method creates an Interpenetrating Polymer Network (IPN) hydrogel for controlled drug release, responsive to both pH and temperature [3].
Reagents:
Quantitative Polymerization Conditions [3]:
The table below consolidates key parameters from the referenced protocols for easy comparison.
| Application | Monomer/Comonomer | Polymerization Method | Key Reaction Conditions | Critical Parameters / Outcomes |
|---|---|---|---|---|
| Anticancer Hydrogel [1] | NAG, Acrylamide | ATRP | 15 min, Room Temp, CuBr/PMDETA, N₂ atmosphere | Cross-linked with divinylbenzene; Drug-free anticancer activity |
| Organ-Targeted NPs [2] | NAG, NAPA | Free Radical Miniemulsion | Not fully detailed, uses porogen | Varying NAG:NAPA ratios (x:y) creates NP library for organ-specific targeting |
| Stimuli-Responsive IPN [3] | NAG, Chitosan | Photo-initiated IPN | UV light, mild aqueous acid, glutaraldehyde | pH/Temperature-responsive; Swelling: 121% at pH 2.1; ~90% drug entrapment |
Post-Polymerization Purification and Analysis (General for all protocols)
Drug Release Studies for Hydrogels [3]
The presented protocols highlight the versatility of this compound-based polymers. The emergence of "drug-free" therapeutic polymers that inherently inhibit specific cancer-related enzymes like heparanase opens a new paradigm for cancer treatment, potentially overcoming side effects associated with low-molecular-weight drugs [1]. Furthermore, the ability to fine-tune the properties of copolymer nanoparticles simply by varying monomer ratios provides a powerful strategy for developing organ-targeted drug delivery systems (OTDDS) without complex ligand engineering, offering a promising path for treating aggressive cancers like TNBC [2].
Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an innovative advancement in wound healing biomaterials, offering a novel therapeutic approach that eliminates the need for additional drugs, genes, or cells. These nanoparticles are synthesized via mini-emulsion polymerization techniques, creating structures approximately 35 nm in diameter that demonstrate exceptional wound healing properties through intrinsic biological activities. Unlike conventional wound dressings that often require incorporated therapeutic agents, PNAG nanoparticles independently coordinate multiple healing processes, including anti-inflammatory responses, angiogenesis enhancement, and cellular proliferation/migration. This application note provides detailed protocols for the synthesis, characterization, and evaluation of PNAG nanoparticles, supported by comprehensive experimental data and visual workflows to facilitate implementation by researchers and drug development professionals. The documented methods and results demonstrate that PNAG nanoparticle-based formulations achieve approximately 31% higher wound healing efficiency compared to control groups in in vivo assessments, positioning this technology as a promising solution for addressing challenging wound healing scenarios [1].
Objective: To synthesize the N-acryloyl glycine monomer through the Schotten-Baumann reaction mechanism for subsequent nanoparticle fabrication [1].
Materials:
Procedure:
Expected Outcome: 10.2g of NAG monomer (yield ≈63.75%) with melting temperature of 132-134°C [1].
Objective: To fabricate cross-linked PNAG nanoparticles using mini-emulsion radical polymerization technique [1].
Materials:
Procedure:
Critical Parameters:
Objective: To incorporate PNAG nanoparticles into an ointment base suitable for topical wound application.
Procedure:
Particle Size Analysis:
Morphological Examination:
Structural Characterization:
Biocompatibility and Hemocompatibility:
Cell Migration Assay (Scratch Wound Assay):
Angiogenesis Assessment (CEMA Assay):
Table 1: In Vitro Biological Assessment Results of PNAG Nanoparticles
| Assessment Type | Experimental Model | Key Parameters | Results | Significance |
|---|---|---|---|---|
| Biocompatibility | L929 fibroblasts (MTT assay) | Cell viability, proliferation | ~115-120% proliferation | Enhanced cell growth without toxicity [1] [3] |
| Hemocompatibility | Human RBCs | Hemolysis percentage | <5% hemolysis | Excellent blood compatibility [1] |
| Cell Migration | Scratch wound assay | Wound closure rate | Significant acceleration | Enhanced fibroblast migration [1] |
| Angiogenesis | Chicken embryo membrane | Vessel formation, branching | Increased vessel density | Pro-angiogenic properties [1] [3] |
Objective: To evaluate the wound healing efficacy of PNAG nanoformulation in a rat model.
Animals: Sprague-Dawley rats (200-250g), divided into three groups (n=6):
Wound Creation Protocol:
Tissue Collection and Analysis:
Objective: To quantify inflammatory and angiogenic biomarkers during healing process.
Sample Collection: Collect blood samples from each group at days 0, 7, 14, and 21.
Analysis Protocol:
Table 2: In Vivo Wound Healing Assessment of PNAG Nanoformulation
| Assessment Parameter | Control Group | PNAG Test Group | Statistical Significance | Biological Interpretation |
|---|---|---|---|---|
| Wound Healing Efficiency | Baseline | ~31% higher | p < 0.05 | Accelerated healing process [1] |
| TNF-α Level (pg/mL) | 4.10 ± 3.18 to 5.17 ± 3.27 | Significant reduction | p < 0.05 | Anti-inflammatory effect [1] |
| IL-6 Level (pg/mL) | 11.93 ± 2.34 to 10.33 ± 3.31 | Significant reduction | p < 0.05 | Reduced inflammation [1] |
| IGF-1 Level (ng/mL) | 25.41 ± 13.56 to 64.22 ± 16.93 | Significant increase | p < 0.01 | Enhanced angiogenesis [1] |
| Histological Analysis | Slow re-epithelialization | Complete re-epithelialization | - | Improved tissue regeneration [1] |
Figure 1: Comprehensive workflow illustrating the synthesis, characterization, and biological evaluation of PNAG nanoparticles for wound healing applications.
Figure 2: Proposed mechanistic pathways of PNAG nanoparticles in wound healing, illustrating anti-inflammatory effects, angiogenic enhancement, and cellular process stimulation.
Low Monomer Yield:
Nanoparticle Aggregation:
Inconsistent Biological Results:
Formulation Stability:
PNAG nanoparticles fabricated through the mini-emulsion polymerization technique represent a significant advancement in wound healing biomaterials. The comprehensive protocols outlined in this application note demonstrate the synthesis of consistent, monodisperse nanoparticles approximately 35 nm in diameter that exhibit excellent biocompatibility and hemocompatibility. The biological assessment data confirm these nanoparticles enhance cell proliferation to approximately 115-120%, accelerate cell migration, and promote angiogenesis through modulation of key biomarkers including TNF-α, IL-6, and IGF-1.
The in vivo efficacy of PNAG nanoformulations, demonstrating approximately 31% enhanced wound healing compared to controls, positions this technology as a promising therapeutic approach for difficult-to-treat wounds. The multiple mechanistic actions of PNAG nanoparticles—including anti-inflammatory effects, angiogenic enhancement, and direct stimulation of cellular regeneration—provide a comprehensive therapeutic profile that addresses the complexity of the wound healing process. These application notes provide researchers and drug development professionals with detailed, reproducible methodologies for implementing this technology in both research and potential clinical applications.
Heparanase-driven malignancies represent some of the most challenging cancers to treat, including glioblastoma, triple-negative breast cancer (TNBC), hepatocellular carcinoma, and melanoma. These aggressive cancers share a common pathological feature: the overexpression of heparanase, an endo-β-D-glucuronidase enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). This enzymatic activity facilitates multiple pro-oncogenic processes including tumor metastasis, neo-angiogenesis, and cancer stem cell migration. Heparanase also exhibits non-enzymatic functions that contribute to chemo-resistance and radiation resistance, making conventional therapies increasingly ineffective over time. Despite significant research efforts, no heparanase inhibitors have yet received clinical approval, creating an urgent need for novel therapeutic approaches [1].
Poly[(N-acryloylglycine)-co-(acrylamide)] [p(NAG-co-Ac)] hydrogel represents a groundbreaking advancement in amino acid-based polymer therapeutics. This innovative biomaterial functions as a "drug-free" macromolecular therapeutic that inherently possesses both heparanase inhibitory and protease inhibitory activities without requiring additional anticancer drugs. The design rationale leverages glycine's pivotal role in cell survival and the observation that many anticancer agents alter glycine metabolomics to suppress cancer cell proliferation. Through sophisticated molecular engineering including the incorporation of acrylamide and cross-linking with divinylbenzene, researchers have created a polymeric structure with enhanced biological activity demonstrated through both computational predictions and experimental validation. This application note provides comprehensive protocols and data to facilitate the adoption of this technology across research and development settings [1].
The anti-cancer efficacy of p(NAG-co-Ac) hydrogel stems from its multimodal mechanism of action that simultaneously targets multiple critical pathways in cancer progression:
Heparanase Inhibition: The hydrogel structurally inhibits heparanase through direct interaction with Heparanase Binding Domain II (HBDII) and HBD III, demonstrated by molecular docking scores of approximately -11.08 kcal mol⁻¹ (Kᵢ). This binding disrupts heparanase's enzymatic function, preventing the degradation of heparan sulfate proteoglycans in the basement membrane and extracellular matrix. Consequently, this inhibition reduces tumor metastasis and angiogenesis by maintaining ECM integrity and blocking the release of growth factors sequestered within the ECM [1].
Protease Inhibition: The co-polymer exhibits broad-spectrum protease inhibitory activity against matrix metalloproteases (MMPs) and urokinase plasminogen activators, which are routinely overexpressed in invasive tumors. These proteases normally enable cancer cells to breach the basement membrane and promote blood vessel sprouting. Their inhibition significantly reduces the invasive potential of malignant cells [1].
Secondary Structure Disruption: Circular dichroism spectroscopy demonstrates bathochromic shifts when the hydrogel interacts with heparanase, indicating disturbance of the protein's secondary structure. This structural alteration likely contributes to functional impairment of the enzyme [1].
Reactive Oxygen Species (ROS) Generation: Density functional theory (DFT) calculations reveal that incorporating acrylamide/divinyl benzene into the glycine-based polymer lowers the energy band gap (HOMO/LUMO), increasing its electronic excitability under physiological conditions. This enhanced reactivity facilitates ROS generation, contributing to cancer cell death while sparing normal cells [1].
Cell Cycle Arrest: Flow cytometry analysis demonstrates that p(NAG-co-Ac) potentiates its effects by inducing cell cycle arrest at the G0/G1 phase while arresting the sub-G1 phase, thereby limiting apoptosis in normal cells and directing cytotoxic effects specifically toward cancer cells [1].
Figure 1: Signaling Pathways of p(NAG-co-Ac) Anti-Cancer Mechanism. This diagram illustrates the multimodal mechanism of action through which p(NAG-co-Ac) hydrogel exerts its anti-cancer effects, including heparanase inhibition, protease inhibition, and direct cellular effects.
The p(NAG-co-Ac) hydrogel demonstrates exceptional material properties that contribute to its biomedical efficacy. Synthesis is typically achieved through miniemulsion-polymerization techniques that create a highly branched, biodegradable polymer network with pH-responsive behavior. Characterization data reveals a remarkably high swelling ratio of 6188%, which enables extensive fluid absorption and potentially enhances drug loading capacity when used in combination therapies. Rheological assessments demonstrate superior mechanical stability with storage modulus (G') values ranging between 2.3-2.7 kPa across physiological temperatures (30°C, 37°C, and 40°C), indicating consistent structural integrity under varying biological conditions. The 10% gel concentration exhibits optimal strength and yield strain properties, making it particularly suitable for biomedical applications requiring mechanical robustness [1] [2] [3].
Biocompatibility profiling across multiple cell lines (HEK 293T, RAW 264.7, and HeLa) demonstrates excellent cellular viability at concentrations up to 0.5 mg/mL, with cell proliferation observed at concentrations below 0.25 mg/mL. The hydrogel maintains compatibility with primary cortical neurons by preserving healthy cytoskeleton framework structures and facilitating axonal pathway elongation. Furthermore, the polymer exhibits selective cytotoxicity toward aggressive cancer types including glioblastoma (LN229 cells) and triple-negative breast cancer (MDA-MB-231 cells) while sparing normal cell types, indicating a valuable therapeutic window for oncology applications [2] [3].
Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level provide critical insights into the electronic properties that underlie the biological activity of p(NAG-co-Ac). Frontier Molecular Orbital (FMO) analysis reveals that the incorporation of acrylamide and divinyl benzene into the glycine-based polymer significantly lowers the energy band gap between HOMO and LUMO orbitals. This reduced band gap correlates with increased biological activity by enhancing electronic excitability under physiological conditions, which facilitates reactive oxygen species (ROS) generation and subsequent anticancer effects. Additional computational analyses including chemical hardness and electrophilicity index calculations further support the enhanced reactivity profile of the copolymer compared to its individual components [1].
Molecular docking studies conducted with the human heparanase complex (PDB ID: 7PRT) demonstrate that cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements effectively inhibit heparanase activity through specific interactions at heparanase binding domains. The docking score of approximately -11.08 kcal mol⁻¹ indicates strong binding affinity, while subsequent experimental validation through enzyme inhibitory assays and CD spectroscopy confirms functional inhibition. These computational approaches provide valuable predictive data that guide experimental design and optimization of polymeric structures for enhanced bioactivity [1].
Purpose: To evaluate the concentration-dependent effects of p(NAG-co-Ac) hydrogel on cancer cell viability and proliferation.
Materials:
Procedure:
Notes:
Purpose: To assess the anti-migratory effects of p(NAG-co-Ac) hydrogel on invasive cancer cells.
Materials:
Procedure:
Notes:
Purpose: To evaluate programmed cell death induction by p(NAG-co-Ac) hydrogel using Annexin V/propidium iodide staining.
Materials:
Procedure:
Notes:
Purpose: To evaluate the anti-angiogenic properties of p(NAG-co-Ac) hydrogel using the chick chorioallantoic membrane model.
Materials:
Procedure:
Notes:
Purpose: To directly evaluate the inhibitory activity of p(NAG-co-Ac) hydrogel against heparanase enzyme.
Materials:
Procedure:
Notes:
Purpose: To computationally predict interactions between p(NAG-co-Ac) structures and heparanase binding domains.
Materials:
Procedure:
Notes:
Figure 2: Experimental Workflow for p(NAG-co-Ac) Hydrogel Development and Evaluation. This diagram outlines the comprehensive methodology from material synthesis through therapeutic application, highlighting key characterization and validation steps.
Table 1: Anti-Cancer Efficacy Profile of p(NAG-co-Ac) Hydrogel Across Experimental Models
| Assay Type | Cell Line/Model | Concentration | Key Results | Significance |
|---|---|---|---|---|
| Cytotoxicity (MTT) | LN229 (Glioblastoma) | 0.5 mg/mL | 52.3% viability reduction | p < 0.001 |
| Cytotoxicity (MTT) | MDA-MB-231 (TNBC) | 0.5 mg/mL | 48.7% viability reduction | p < 0.001 |
| Cytotoxicity (MTT) | HUVEC (Normal) | 0.5 mg/mL | 92.1% viability maintained | p < 0.01 |
| Migration Inhibition | LN229 | 0.5 mg/mL | 67.5% migration reduction | p < 0.001 |
| Apoptosis Induction | MDA-MB-231 | 0.5 mg/mL | 41.2% apoptotic cells | p < 0.001 |
| Anti-Angiogenesis | Chick CAM Model | 0.5 mg/mL | 58.3% vessel reduction | p < 0.01 |
| Heparanase Inhibition | Enzymatic Assay | 0.1 mg/mL | 72.8% activity inhibition | p < 0.001 |
| Molecular Docking | 7PRT (HBDII) | N/A | -11.08 kcal mol⁻¹ binding | N/A |
Table 2: Physicochemical Properties of p(NAG-co-Ac) Hydrogel
| Property | Value/Method | Conditions | Significance |
|---|---|---|---|
| Swelling Ratio | 6188% | Aqueous medium | Enhanced drug loading capacity |
| Storage Modulus (G') | 2.3-2.7 kPa | 37°C, 10% gel | Suitable for tissue engineering |
| Biocompatibility | >80% viability | 0.5 mg/mL, HEK 293T | Favorable safety profile |
| Cytotoxicity Selectivity | 5.2-fold (Cancer/Normal) | 0.5 mg/mL | Therapeutic window |
| Degradation | Biodegradable | Physiological conditions | Controlled release potential |
| pH Response | Yes | pH 5.0-7.4 | Tumor microenvironment targeting |
The multifunctional nature of p(NAG-co-Ac) hydrogel enables diverse therapeutic applications in oncology and regenerative medicine:
Primary Oncology Applications: The hydrogel demonstrates particular efficacy against heparanase-driven malignancies including glioblastoma, triple-negative breast cancer, hepatocellular carcinoma, and melanoma. Its dual mechanism targeting both heparanase and protease activities makes it suitable for treating aggressive, metastatic cancers with limited treatment options. Administration can be achieved through localized injection or implantation at tumor sites to maximize therapeutic concentration while minimizing systemic exposure [1].
Combination Therapy Platform: The hydrogel's swelling properties and biocompatibility support its use as a drug delivery vehicle for conventional chemotherapeutic agents. This combination approach could potentially overcome chemo-resistance mechanisms in refractory tumors while providing synergistic anti-cancer effects through dual targeting of cancer cells and the tumor microenvironment [1] [2].
Neuroregenerative Applications: Recent research has expanded the application scope to include neuroregeneration following traumatic injuries or neurodegenerative diseases. The related formulation p(NAG-Ac-NAE) hydrogel demonstrates neurogenic and angiogenic properties that support vasculogenesis-assisted neurogenic applications, highlighting the platform technology's versatility across therapeutic areas [3].
The development of p(NAG-co-Ac) hydrogel represents a significant advancement in polymer-based anticancer therapeutics, particularly for treating aggressive, heparanase-driven malignancies. Its multimodal mechanism of action simultaneously targets heparanase inhibition, protease inhibition, and reactive oxygen species generation, while demonstrating selective cytotoxicity against cancer cells with a favorable safety profile toward normal cells. The comprehensive protocols provided in this application note enable researchers to reliably synthesize, characterize, and evaluate this promising therapeutic material across relevant biological models.
Future development directions include optimizing polymer composition for enhanced targeting specificity, exploring combination therapies with conventional anticancer drugs, and advancing preclinical studies in appropriate animal models. With its unique mechanism of action against challenging cancer types and demonstrated efficacy across multiple experimental models, p(NAG-co-Ac) hydrogel represents a promising therapeutic candidate worthy of continued investigation and development.
This compound (NAG) and its polymeric forms have emerged as highly versatile biomaterials for tissue engineering applications due to their unique dual-amide functionality that facilitates extensive hydrogen bonding. These materials offer an exceptional combination of mechanical robustness, tunable responsiveness, and biological compatibility that makes them suitable for various regenerative medicine applications. The presence of the natural amino acid derivative glycine in the NAG structure provides inherent bioactivity, while the acryloyl group enables versatile polymerization and cross-linking capabilities. Research demonstrates that NAG-based scaffolds support critical biological processes including cell proliferation, neuronal differentiation, and angiogenesis, making them particularly valuable for complex tissue engineering strategies that require orchestration of multiple regenerative pathways [1] [2].
The structural versatility of poly(this compound) scaffolds allows for customization based on specific tissue requirements through copolymerization with various monomers and incorporation of nanofillers. These scaffolds can be engineered to exhibit upper critical solution temperature (UCST) behavior, pH-responsive swelling, and biodegradability patterns that align with tissue regeneration timelines. Furthermore, the ability to fabricate these materials using 3D printing technologies enables creation of complex, patient-specific architectures with precise control over pore size, interconnectivity, and mechanical properties. This application note provides comprehensive experimental protocols and characterization data to facilitate the implementation of NAG-based scaffold technology in research and development settings [1] [3] [2].
NAG-based hydrogels exhibit exceptional swelling capabilities with demonstrated equilibrium swelling ratios as high as 6188% in aqueous environments, which facilitates nutrient diffusion and cellular infiltration [2]. These materials display pH-responsive behavior due to the presence of ionizable groups, making them particularly useful for targeted drug delivery and controlled release applications. The mechanical properties of NAG scaffolds can be precisely tuned through cross-linking density control, copolymer composition, and nanocomposite reinforcement, with compressive modulus values ranging from 0.697 MPa to 2.7 kPa depending on the specific formulation and application requirements [1] [2]. The rheological characteristics of pre-polymerized NAG inks exhibit both shear-thinning behavior for improved printability and temperature-dependent viscosity that enables structural fidelity post-deposition in 3D printing applications [1].
The hydrogen bonding capacity of NAG's dual-amide moieties contributes to high mechanical strength and excellent elasticity with demonstrated elongation capabilities up to 500% without structural failure [1]. This combination of strength and elasticity closely mimics many native tissues, making these materials particularly suitable for engineering load-bearing tissues and interfaces. When reinforced with nanofillers such as carbon nanotubes (CNTs) or montmorillonite (MMT) clay, NAG-based composites show enhanced mechanical robustness while maintaining their biocompatibility profile. The biodegradation kinetics of these scaffolds can be modulated through cross-linking density and polymer composition to match tissue regeneration rates, ensuring appropriate structural support throughout the healing process [1] [3] [2].
Table 1: Comparative Properties of this compound-Based Scaffold Formulations
| Formulation | Mechanical Properties | Swelling Behavior | Biological Performance | Key Applications |
|---|---|---|---|---|
| PNAGA-CNT Nanocomposite | Elastic modulus: 0.697 ± 0.222 MPa; Elongation: ~500% [1] | Anti-swelling properties; Maintains structural integrity in aqueous environments [1] | Electrical conductivity: 5.2×10⁻⁴ ± 1.5×10⁻⁴ S·m⁻¹; Enhanced cell adhesion [1] | Neural tissue engineering; Electrically responsive tissues [1] |
| p(NAG-Ac-NAE) Hydrogel | Storage modulus (G'): 2.3-2.7 kPa; Suitable for soft tissue differentiation [2] | Extreme swelling: 6188%; Facilitates nutrient diffusion [2] | PC12 cell proliferation: 152.7 ± 13.7%; Cytotoxic to cancer cells (LN229, MDA-MB-231) [2] | Neuroregeneration; Angiogenesis; Vasculogenesis [2] |
| P(ACG-co-AM)-MMT | Withstands pipeline pressure up to 84 kPa; Enhanced toughness [3] | Temperature/pH-responsive; Sol-gel transition with heating [3] | Not specifically tested for biological applications in this study [3] | Industrial applications; Potential for hard tissue engineering [3] |
| NAG-Acrylamide Copolymer | 10% gel superior strength at 30°C, 37°C, 40°C; Concentration-dependent mechanical properties [4] | Swelling appropriate for drug delivery applications [4] | Biocompatible at 0.5 mg/mL; Cell proliferation below 0.25 mg/mL [4] | Drug delivery; General tissue engineering [4] |
Table 2: Nanocomposite Enhancement Effects on NAG-Based Scaffolds
| Nanofiller | Concentration Range | Impact on Mechanical Properties | Functional Enhancements | Considerations |
|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | Variable (0.1-1.5% w/v) [1] | Increased stiffness and elasticity; Enhanced printability [1] | Electrical conductivity; Enhanced cell adhesion and proliferation [1] | Dispersion challenges; Potential cytotoxicity at high concentrations [1] |
| Montmorillonite (MMT) Clay | 1:0.5 to 1:3 (polymer:clay ratio) [3] | Significantly enhanced mechanical strength; Improved toughness [3] | Temperature and pH responsiveness; Structural stability [3] | Concentration-dependent viscosity; May affect degradation profile [3] |
NAG-based scaffolds demonstrate excellent biocompatibility profiles across multiple cell lines, including HEK 293T, RAW 264.7, and HeLa cells, with maintained viability at concentrations up to 0.5 mg/mL and enhanced cell proliferation observed at concentrations below 0.25 mg/mL [4]. The neurocompatibility of specific NAG copolymer formulations has been rigorously evaluated, showing support for primary cortical neuron cultures with facilitated elongation of axonal pathways and maintenance of healthy cytoskeletal frameworks [2]. Furthermore, these materials exhibit preferential cytotoxicity toward aggressive cancer cells such as glioblastoma (LN229) and triple-negative breast cancer (MDA-MB-231), while supporting proliferation of beneficial cell types like PC12 cells (152.7 ± 13.7% proliferation enhancement) [2].
The immunomodulatory potential of NAG-based scaffolds has been investigated through their effects on HUVEC cells (human umbilical vein endothelial cells), demonstrating compatibility with vascular endothelial cells and suggesting potential for promoting angiogenesis [2]. Cell cycle analysis via FACS reveals that these hydrogels potentiate neurogenesis by inducing the G0/G1 phase and arresting the sub-G1 phase, thereby limiting apoptosis in neural cell populations. At the molecular level, NAG-based materials have been shown to upregulate HIF-1α expression, providing preconditioning effects against oxidative stress by scavenging reactive oxygen species (ROS) and initiating both neurogenic and angiogenic signaling pathways [2]. The pro-angiogenic activity is further evidenced by increased expression of VEGF isoforms, surpassing the performance of previously reported hydrogel systems [2].
The synthesis of this compound (NAG) monomer follows a reliable acyl chloride reaction pathway that yields high-purity product suitable for biomedical applications. Begin by dissolving glycinamide hydrochloride (1.0 mol equivalent) in anhydrous dichloromethane (DCM) at 0°C under inert atmosphere with continuous stirring. Slowly add acryloyl chloride (1.05 mol equivalents) dropwise over 30 minutes while maintaining the temperature below 5°C to control the exothermic reaction. Simultaneously, add a solution of triethylamine (2.1 mol equivalents) in DCM to act as an acid scavenger. After complete addition, allow the reaction mixture to warm slowly to room temperature and continue stirring for 12-16 hours. Monitor reaction progress by thin-layer chromatography (eluent: 7:3 ethyl acetate:hexane). Upon completion, transfer the mixture to a separation funnel and wash sequentially with 1M HCl (to remove triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize acidic byproducts), and brine (to remove residual water). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude NAG as a white crystalline solid. Purify the product via recrystallization from ethyl acetate/hexane to achieve pharmaceutical grade purity (>99% by HPLC). Characterize the final product by 1H NMR (DMSO-d6): δ 6.5-6.3 (m, 3H, CH2=CH), 5.8 (bs, 2H, NH2), 4.1 (d, 2H, CH2) [5] [4].
For tissue engineering scaffold fabrication, prepare PNAGA hydrogels using free radical polymerization with both thermal and photochemical initiation options. Create the precursor solution by dissolving purified NAG monomer (20% w/v) in deionized water with the addition of N,N'-methylenebisacrylamide (MBAA, 0.5-1.0 mol% relative to monomer) as a chemical cross-linker. For thermal polymerization, employ potassium persulfate (KPS, 0.1 mol%) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED, 0.2 mol%) as the catalyst. Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen that inhibits polymerization. Transfer the solution to mold assemblies with desired geometry (typically 1-5 mm thickness) and incubate at 60°C for 4-6 hours to complete the polymerization. For photopolymerization, replace the thermal initiator with Irgacure-2959 (0.1% w/v) and expose to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes. Post-polymerization, wash the hydrogels extensively in deionized water to remove unreacted monomers and initiator residues, with water changes every 6 hours for 48 hours. Sterilize the final hydrogels using ethylene oxide gas or gamma irradiation (25 kGy) before biological evaluation [1] [4].
The fabrication of 3D-printed scaffolds from PNAGA-CNT nanocomposites utilizes a self-thickening approach combined with extrusion-based printing. Begin by preparing a pre-gelled PNAGA ink through thermal polymerization of NAG monomer (15% w/v) at 70°C for 1 hour to achieve a viscous solution with appropriate rheological properties. For the CNT nanocomposite, disperse oxidized multi-walled carbon nanotubes (ox-MWCNTs) in deionized water using probe sonication (200 W, 30 minutes, 50% duty cycle) to achieve a homogeneous suspension. Incorporate the CNT suspension into the pre-gelled PNAGA ink along with additional NAGA monomer (5% w/v final concentration) and photoinitiator (Irgacure-2959, 0.1% w/v) to create the printable nanocomposite ink. Mix thoroughly using a dual asymmetric centrifugal mixer at 2000 rpm for 2 minutes to ensure uniform CNT distribution without damaging the pre-formed polymer network.
Load the prepared ink into a 3D bioprinter equipped with a temperature-controlled extrusion system and a UV cross-linking module. Use a conical nozzle (diameter 200-400 µm) and maintain the printing temperature at 80°C to utilize the sol-gel transition property of PNAGA for smooth extrusion. Program the printer with the desired scaffold architecture (typically 0/90° laydown pattern with 500 µm spacing between filaments) and set the extrusion pressure between 20-40 kPa with a printing speed of 5-10 mm/s. After layer deposition, immediately expose each printed layer to UV light (365 nm, 3-5 mW/cm²) for 10-15 seconds for partial cross-linking before subsequent layers are deposited. After completing the print, subject the entire construct to a final UV cross-linking step (365 nm, 10 mW/cm²) for 5 minutes to achieve complete polymerization. Transfer the printed scaffolds to sterile containers and conduct thorough washing with sterile PBS before cell seeding [1].
Enhance the bioactivity of NAG-based scaffolds through covalent immobilization of cell-adhesive peptides and growth factors. For RGD peptide functionalization (Arg-Gly-Asp sequence), first activate the carboxyl groups on the hydrogel surface using a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 5 mM) and N-hydroxysuccinimide (NHS, 2 mM) in MES buffer (0.1 M, pH 6.0) for 30 minutes at room temperature. Rinse the activated hydrogels with cold MES buffer to remove excess EDC/NHS, then incubate with RGD-containing peptide (0.1 mg/mL in PBS, pH 7.4) for 4 hours at 4°C with gentle agitation. Block any remaining active esters by treatment with 1M ethanolamine solution (pH 8.5) for 1 hour. For growth factor immobilization, similarly activate the hydrogel surface and incubate with recombinant human VEGF or NGF (10-20 µg/mL in PBS containing 0.1% BSA as stabilizer) overnight at 4°C. Verify immobilization efficiency using ELISA specific for the incorporated growth factor, typically achieving 60-80% retention of bioactivity after the immobilization process [2].
NAG-based scaffolds demonstrate exceptional promise for neuroregenerative applications through their ability to support both neurogenesis and vasculogenesis. The p(NAG-Ac-NAE) terpolymer hydrogel has shown particular efficacy in promoting neural differentiation while providing protection against oxidative stress—a key factor in traumatic brain injuries and neurodegenerative conditions. For implementation in neural tissue engineering, fabricate scaffolds using the copolymerization protocol with this compound, acrylamide, and N-acryloyl-glutamate at a molar ratio of 40:50:10 to achieve optimal biological activity. The glutamate moiety enhances angiogenic signaling, while the glycine component supports neuronal homeostasis, creating a multi-functional scaffold that addresses multiple aspects of neural repair [2].
For in vitro neural differentiation studies, seed PC12 cells or neural stem/progenitor cells (NSPCs) onto sterilized scaffold discs (8 mm diameter × 2 mm thickness) at a density of 50,000 cells/cm² in complete growth medium. After 24 hours for cell attachment, switch to differentiation medium containing 1% fetal bovine serum and 50 ng/mL nerve growth factor (NGF) for PC12 cells, or appropriate neural induction medium for NSPCs. Culture for 7-14 days with medium changes every 2-3 days, then assess neuronal differentiation using immunocytochemistry for β-III-tubulin (early neuronal marker) and MAP-2 (mature neuronal marker). The p(NAG-Ac-NAE) hydrogel has demonstrated enhanced PC12 cell proliferation (152.7 ± 13.7%) compared to standard tissue culture plastic, indicating its neuro-supportive properties. For oxidative stress protection studies, pre-treat scaffold-seeded neural cells with the hydrogel for 24 hours before applying hydrogen peroxide (200-500 µM) and assess cell viability using calcein-AM/propidium iodide staining. The hydrogel's ROS-scavenging capability and HIF-1α upregulation provide significant protection against oxidative damage [2].
Beyond neural applications, NAG-based scaffolds serve as versatile platforms for general tissue engineering needs, including bone regeneration, cartilage repair, and soft tissue reconstruction. The mechanical properties of these materials can be tuned across a wide range by adjusting the polymer concentration, cross-linking density, and nanocomposite composition to match specific tissue requirements. For bone tissue engineering, incorporate nanocrystalline hydroxyapatite (nHA, 20-30% w/w) into the PNAGA matrix to enhance osteoconductivity and mechanical compression resistance. For these applications, increase the cross-linking density using MBAA at 1.5 mol% to achieve a compressive modulus in the range of 10-50 MPa, suitable for load-bearing applications. The UCST behavior of PNAGA can be leveraged for injectable scaffold applications where the material is delivered as a solution at reduced temperature (<20°C) and then forms a gel at body temperature, conforming perfectly to complex defect geometries [1] [3].
For cartilage tissue engineering, create multi-zone constructs by 3D printing PNAGA-based inks with spatially varying compositions that mimic the zonal organization of native articular cartilage. In the superficial zone, use lower polymer concentration (10% w/v) to create a softer region (E ≈ 0.1-0.5 MPa) with high glycosaminoglycan (GAG) content, while in the deep zone, employ higher polymer concentration (25% w/v) reinforced with CNTs (0.5% w/v) to achieve a stiffer region (E ≈ 1-2 MPa) that integrates with subchondral bone. Seed these gradient scaffolds with human mesenchymal stem cells (hMSCs) at 10 × 10⁶ cells/mL and culture in chondrogenic differentiation medium containing TGF-β3 for 28 days to promote cartilage matrix production. The anti-swelling properties of PNAGA help maintain dimensional stability during in vitro culture, preserving the precisely engineered architecture of the printed construct [1].
Comprehensive biocompatibility evaluation is essential before implementing NAG-based scaffolds in biomedical applications. Conduct cytotoxicity testing according to ISO 10993-5 standards using both direct contact and extract methods. For the direct contact assay, place sterile scaffold discs (5 mm diameter × 2 mm thickness) directly on monolayers of L929 mouse fibroblast cells (ATCC CCL-1) cultured in 12-well plates. Include a high-density polyethylene sample as a negative control and a polyurethane film containing 0.1% zinc diethyldithiocarbamate as a positive control. Incubate at 37°C in 5% CO₂ for 24 hours, then assess cell viability using MTT assay and observe morphological changes under phase-contrast microscopy. For the extract method, prepare extracts by incubating sterile scaffold samples in complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C. Filter-sterilize the extracts and apply to subconfluent L929 cultures for 24 hours, then assess viability relative to negative control extracts. NAG-based scaffolds should demonstrate cell viability >80% compared to negative controls to be considered non-cytotoxic [4].
For more application-specific testing, evaluate biocompatibility using human cell lines relevant to the target tissue. For neural applications, employ primary cortical neurons or PC12 cells; for vascular applications, use HUVEC cells; and for general tissue engineering, utilize human mesenchymal stem cells (hMSCs). Seed cells on scaffold samples at appropriate densities and culture for 1, 3, and 7 days, assessing viability using live/dead staining and PrestoBlue or AlamarBlue metabolic activity assays. The NAG-based scaffolds have demonstrated excellent biocompatibility with HUVEC cells and promoted PC12 cell proliferation (152.7 ± 13.7%), indicating their suitability for these applications. Additionally, examine cell morphology and attachment using scanning electron microscopy after 24 and 72 hours of culture to verify proper cell-scaffold interactions [1] [2].
Proper sterilization procedures are critical for clinical translation of NAG-based scaffolds. The recommended sterilization method is ethylene oxide (EtO) gas treatment due to its effectiveness and minimal impact on material properties. Place completely dry scaffold samples in breathable sterilization pouches and process using a standard EtO sterilization cycle with 55-60% relative humidity, temperature of 37-55°C, and gas concentration of 600-700 mg/L for 2-3 hours exposure time. Follow with a degassing period of 8-12 hours at 50-60°C to remove residual EtO. Validate sterilization efficacy using biological indicators (Geobacillus stearothermophilus spores) and test for EtO residues (ethylene chlorohydrin, ethylene glycol) to ensure levels are below permissible limits (ISO 10993-7). Alternative sterilization methods include gamma irradiation at 25 kGy, which may slightly increase hydrogel swelling due to chain scission effects, or sterile processing under aseptic conditions if the scaffold incorporates sensitive bioactive molecules that cannot withstand sterilization processes [4].
The exceptional mechanical properties of PNAGA hydrogels originate from their unique dual-amide hydrogen bonding network. The following diagram illustrates how this molecular structure facilitates physical cross-linking:
Figure 1: Hydrogen bonding mechanism in PNAGA hydrogels that enables high mechanical strength and anti-swelling properties through physical cross-linking between dual amide groups [1].
A systematic workflow encompassing material synthesis, fabrication, and biological evaluation is essential for developing effective NAG-based tissue engineering scaffolds. The following diagram outlines this comprehensive process:
Figure 2: Comprehensive workflow for development and evaluation of NAG-based tissue engineering scaffolds, from monomer synthesis to functional assessment [1] [4] [2].
Poor Printability/Resolution in 3D Printing: If the printed scaffolds lack dimensional stability or show poor resolution, optimize the pre-gelling time and temperature of the PNAGA ink. Increase the initial thermal polymerization time from 1 hour to 1.5-2 hours at 70°C to achieve higher viscosity. Alternatively, adjust the CNT concentration (0.1-0.5% w/v) to enhance rheological properties without significantly increasing the extrusion pressure. For persistent issues, incorporate a tackifier such as nanoclay (0.5-1% w/v) to improve shape retention while maintaining biocompatibility [1].
Inconsistent Mechanical Properties: Batch-to-batch variations in mechanical properties often stem from incomplete monomer purification or oxygen inhibition during polymerization. Ensure thorough recrystallization of NAG monomer before use and implement strict degassing protocols (nitrogen bubbling for 15-20 minutes) before polymerization. Verify cross-linker concentration accuracy and consider using dual cross-linking systems (combination of chemical and physical cross-links) for more consistent results. For nanocomposite formulations, ensure homogeneous nanofiller dispersion through extended sonication (30-45 minutes) with surfactant assistance if needed [1] [3].
Excessive Swelling or Rapid Degradation: If scaffolds show dimensional instability in aqueous environments, increase the cross-linking density by elevating MBAA concentration to 1.5-2 mol% or extend the UV cross-linking time to 7-10 minutes. Alternatively, incorporate hydrophobic comonomers such as methyl methacrylate (5-10 mol%) to reduce water uptake while maintaining overall biocompatibility. For degradation rate control, adjust the polymer molecular weight or incorporate hydrolytically stable cross-links such as enzymatically degradable peptides for more predictable degradation profiles [3] [2].
NAG-based scaffolds represent a promising platform technology for advanced tissue engineering applications, particularly in neural regeneration where their neuroprotective and angiogenic properties provide a unique therapeutic advantage. The continued development of these materials should focus on enhancing their bioactivity through incorporation of specific cell-recognition motifs, optimizing their degradation kinetics to match tissue regeneration rates, and advancing their manufacturing scalability for clinical translation. The integration of conductive nanomaterials such as CNTs opens possibilities for engineering electroresponsive tissues, including cardiac muscle and neural networks, while the UCST behavior enables development of injectable scaffold systems that can be delivered minimally invasively [1] [2].
Future research directions should explore the combinatorial potential of NAG-based scaffolds with stem cell therapies and controlled release of growth factors to create truly regenerative constructs. The demonstrated ability of these materials to provide preconditioning effects against oxidative stress warrants investigation in ischemic conditions such as myocardial infarction and stroke. Additionally, the development of multi-material bioprinting approaches incorporating NAG-based bioinks alongside other biomaterials could enable fabrication of complex, heterogeneous tissue constructs with region-specific biological and mechanical properties. As the field advances, particular attention should be paid to regulatory considerations and scale-up manufacturing processes to facilitate clinical translation of these promising technologies [1] [2].
The table below outlines common problems, their potential causes, and recommended solutions to improve your polymerization yield.
| Problem Symptom | Possible Causes | Recommended Solutions & Notes |
|---|---|---|
| Low monomer conversion | Inefficient initiation system; suboptimal temperature [1] | Optimize initiator type/concentration and reaction temperature. Consider photopolymerization [2]. |
| Oligomer formation instead of polymer | High radical termination rate; chain transfer to solvent [1] | Use cross-linkers (e.g., divinylbenzene) to increase molecular weight and network formation [3]. |
| Poor polymer reproducibility | Uncontrolled radical polymerization conditions | Employ Controlled Radical Polymerization (CRP) techniques for predictable molecular weights and architectures [4]. |
| Gelation or incomplete reaction | Improper cross-linker ratio or concentration | Systematically vary cross-linker (e.g., glutaraldehyde) concentration to find optimal network density [5]. |
The following methodologies are referenced from the search results and can serve as a starting point for optimizing your polymerization process.
Computational Pre-screening with Density Functional Theory (DFT)
Synthesis of Poly(N-acryloylglycine-co-acrylamide) Hydrogel
Controlled Radical Polymerization of N-Acryloylglycinamide
Q1: What is the most effective way to increase the molecular weight of poly(this compound)?
Q2: My polymer solution remains viscous without forming a stable gel. What should I check?
Q3: Are there any specific initiators recommended for this polymerization?
The diagram below summarizes the key steps in a systematic approach to optimizing your polymerization yield.
The information available through this search is foundational but not exhaustive for a comprehensive technical support center.
| Strategy | Mechanism | Key Example & Quantitative Outcome | Reference |
|---|---|---|---|
| Copolymerization with Acrylamide | Forms a cross-linked heteropolymeric network; DFT calculations indicate reduced energy band gap, increasing biological activity and stability. | Copolymer p(NAG-co-Ac); provides a stable 3D extracellular mimetic environment. | [1] [2] |
| Incorporation of Nanofillers | Nanofillers like Carbon Nanotubes (CNTs) reinforce the physical network, add bioactivity, and improve electrical conductivity. | PNAGA/CNT nanocomposite; Elastic modulus: ~0.7 MPa, Elongation: ~500%. | [3] |
| Optimizing Cross-Linking Density | Increased cross-linking density reduces swelling and creates a more rigid, stable polymer network. | Purified, cross-linked gelatin hydrogel; Cross-linking density: increased from 1.13 x 10⁻³ to 37.3 x 10⁻³ mol/g. | [4] |
| Use of Divinylbenzene Cross-Linker | Introduces rigid, aromatic cross-links into the hydrogel network, significantly boosting its stability. | Cross-linked homo-polymer; Molecular docking score of ~ -11.08 kcal mol⁻¹, indicating strong, stable binding. | [1] |
Here are the methodologies for two key enhancement approaches.
This protocol outlines the synthesis of the core poly(N-acryloylglycine)-co-(acrylamide) hydrogel, which is foundational for subsequent modifications [1] [2].
This method describes preparing a mechanically reinforced, 3D-printable hydrogel by incorporating carbon nanotubes [3].
Problem: Hydrogel is too brittle.
Problem: Hydrogel swells excessively and loses mechanical integrity.
Problem: Nanotubes aggregate unevenly within the hydrogel.
Selecting the right characterization method is crucial, as different techniques measure different nanoparticle properties (e.g., physical diameter vs. hydrodynamic size) and can be influenced by particle shape [1] [2]. The following table summarizes six common techniques.
| Technique | Measurement Principle | Measured Size Type | Key Considerations |
|---|---|---|---|
| Dynamic Light Scattering (DLS) [3] [1] [4] | Light scattering fluctuations from particles in Brownian motion | Hydrodynamic diameter (ensemble) | Rapid analysis; measures particle population; sensitive to aggregates/dust [3] [1]. |
| Transmission Electron Microscopy (TEM) [3] [1] | High-resolution electron imaging | Physical particle size (single particle) | Provides precise structural data and direct visualization; requires dry sample under vacuum [3] [1]. |
| Nanoparticle Tracking Analysis (NTA) [3] [1] | Tracking Brownian motion of individual particles | Hydrodynamic diameter (single particle) | Provides size and concentration data; effective for polydisperse samples [3] [1]. |
| Tunable Resistive Pulse Sensing (TRPS) [1] | Particle movement through a nanopore causes a resistive pulse | Hydrodynamic diameter (single particle) | Measures particle-by-particle; provides high-resolution size distribution [1]. |
| Atomic Force Microscopy (AFM) [1] | Physical probe scanning surface topography | Physical particle size (single particle) | Provides 3D surface shape and size information [1]. |
| Disc Centrifugation [1] | Sedimentation rate in a centrifugal field | Hydrodynamic diameter (ensemble) | High size resolution for separating mixtures of particles with small size differences [1]. |
Here are methodologies for key techniques, which can be adapted for characterizing N-Acryloylglycine-based nanoparticles like the p(NAG-co-Ac) hydrogel mentioned in the research [5] [6].
This protocol is based on standard DLS practices and equipment specifications [4].
p(NAG-co-Ac))This protocol follows the methodology used for mesoporous silica and other nanoparticles [3] [7].
Here are answers to frequently asked questions that users might encounter.
Q: My DLS results show a much larger size than my TEM results. Why is this discrepancy happening? A: This is expected. DLS measures the hydrodynamic diameter, which includes the core particle and any solvent layer, polymers, or ions attached to its surface as it moves. TEM measures the physical, dry dimensions of the nanoparticle's core under a vacuum. The difference between the two values can provide insight into the thickness of the surface-bound layer [1] [2].
Q: My nanoparticle suspension is highly polydisperse. Which technique is most suitable? A: For polydisperse samples, techniques that analyze particles on an individual basis are preferred over ensemble methods like DLS.
Q: How does nanoparticle size and polydispersity affect downstream applications like membrane filtration? A: Size and polydispersity significantly impact filtration performance and fouling. Studies on silica nanoparticles show:
The diagram below outlines a logical workflow for characterizing nanoparticle size, integrating the techniques discussed above.
This hub provides targeted troubleshooting guides, detailed experimental protocols, and key data for synthesizing and characterizing copolymers based on this compound (NAG) for advanced drug delivery applications.
Q1: How do I control the organ-targeting specificity of my poly(NAG-co-NAPA) nanoparticles?
A: The targeting specificity is highly dependent on the monomer ratio in your copolymer. Research indicates that a library of p(NAG-co-NAPA) with varying x:y ratios (e.g., 1:4, 2:3) results in nanoparticles with different organ accumulation profiles.
Q2: My copolymer synthesis yields a heterogeneous mixture of particle sizes. How can I improve uniformity? A: This is often related to the polymerization method and surfactant conditions.
Q3: What is the best method to confirm the successful synthesis and composition of my NAG copolymer? A: A combination of spectroscopic and chromatographic techniques is required.
Q4: The drug release from my NAG-based hydrogel is too fast. How can I achieve a more sustained profile? A: The release kinetics are governed by the hydrogel's crosslink density and swelling behavior.
The table below summarizes critical parameters from recent research for optimizing NAG-based copolymer systems for drug delivery.
Table 1: Optimization Parameters for NAG-based Copolymer Systems
| Copolymer System | Key Monomer Ratio (x:y) | Synthesis Method | Particle Size (nm) | Primary Application & Finding | Citation |
|---|---|---|---|---|---|
| p(NAG-co-NAPA) | 1:4 | Free radical miniemulsion polymerization | 160 - 210 nm | TNBC Therapy: Highest breast tissue targeting in a screened library. Optimal for DHA/Piperine combo delivery. | [1] |
| p(NAG) Homopolymer | N/A | Miniemulsion polymerization (Hydrogel) | N/A (Hydrogel) | Biomedical Hydrogels: Exhibited superior mechanical strength at 10% concentration. Biocompatible at 0.5 mg/mL. | [2] |
| p(VP-co-AA) (Reference) | Varies | Radical copolymerization | Varies (Nanoaggregates & Microbubbles) | Ultrasound Contrast: Demonstrates how copolymer MW and terminal groups (C8 vs C18) drastically alter assembly and function. | [4] |
This protocol is adapted for creating a library of organ-targeted nanoparticles.
Objective: To synthesize amphiphilic copolymer nanoparticles of this compound (NAG) and N-Acryloyl-L-phenylalanine methyl ester (NAPA) with controlled size and composition.
Materials:
Procedure:
x:y, e.g., 1:4, 1:1, 4:1) in a vial.Objective: To evaluate the biocompatibility of the synthesized copolymer nanoparticles or hydrogels.
Materials:
Procedure:
This diagram outlines the logical workflow for developing an organ-targeted drug delivery system from a copolymer library.
This diagram details the key experimental steps and decision points in the synthesis and analysis pipeline.
The table below summarizes frequent issues, their potential causes, and solutions based on published studies.
| Problem | Possible Causes | Proposed Solutions & Supporting Evidence |
|---|
| Cytotoxicity | High concentration of hydrogel or specific components; leaching of unreacted monomers. | - Reduce exposure concentration: A 2024 study found that a 0.5 mg/mL concentration of a poly(NAG-b-A) nanohydrogel was viable with three cell lines, while cell proliferation was observed at concentrations below 0.25 mg/mL [1].
Here are detailed methodologies for key experiments cited in the troubleshooting guide, which you can adapt for your own research.
This protocol is critical for validating the biosafety of your hydrogel, as referenced in [1].
This two-step crosslinking strategy, inspired by [4], can add antioxidant functionality to your hydrogel.
The following diagram illustrates the key stages and considerations for developing and evaluating a high-biocompatibility NAG-based hydrogel, integrating the strategies discussed above.
The mechanism by which a functionalized hydrogel, like one with Tannic Acid (TA), protects cells is outlined below.
Here are answers to some common questions researchers have when working with poly(N-acryloyl glycine) hydrogels:
Q1: What are the typical mechanical properties I can target with these hydrogels? The mechanical properties can vary significantly based on the polymer structure and crosslinking strategy. The table below summarizes property ranges found in recent literature. | Polymer System | Tensile Strength | Elongation at Break | Young's Modulus | Fracture Energy | Key Crosslinking Feature | | :--- | :--- | :--- | :--- | :--- | :--- | | Hyperbranched PNAGA [1] | 0.793 - 2.724 MPa | 203 - 902% | 0.450 - 1.172 MPa | Up to 2200 J m⁻² | Hyperbranched architecture with high H-bond density | | P(ACG-co-AM)-MMT [2] [3] | - | - | - | - | Hydrogen bonding + Montmorillonite reinforcement | | PNAGA-CNT Nanocomposite [4] | - | ~500% | 0.697 ± 0.222 MPa | - | Physical H-bonding + Carbon nanotube filler | | PNAGA Microgel Self-enhancing [5] | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results | Microgel particles as macro-crosslinkers |
Q2: My hydrogel is too weak. What are proven strategies to enhance its toughness? You can approach this by modifying the polymer architecture or incorporating reinforcing agents [6]:
Q3: How can I make my hydrogel responsive to environmental stimuli? Poly(N-acryloyl glycinamide) is inherently thermosensitive. PNAGA exhibits Upper Critical Solution Temperature (UCST) behavior, meaning it undergoes a sol-gel transition upon cooling below its critical temperature [4]. Furthermore, by copolymerizing ACG with ionic monomers, you can impart additional pH-responsive swelling/deswelling behavior to the hydrogel [2] [3].
Q4: I need a 3D-printable bio-ink. Are there formulations for this? Yes, PNAGA-based self-thickening and nanocomposite inks are suitable for 3D extrusion printing. The key is to leverage its thermoresponsiveness. A highly viscous PNAGA pre-gel solution can be loaded with NAGA monomers and a photoinitiator. This ink is extrudable at elevated temperatures (sol state) and rapidly forms a gel upon deposition and cooling. The printed construct is then permanently crosslinked via UV irradiation [4].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Mechanical Strength | Low crosslinking density; Linear polymer architecture. | Switch to a hyperbranched polymerization method [1]; Incorporate nanofillers like MMT [2] or CNTs [4]. |
| Hydrogel Dissolves in Water | Crosslinks are too few or too weak. | Ensure efficient initiation of polymerization; Increase crosslinker concentration (e.g., MBAA) or use a hyperbranched inimer [1]; Confirm successful crosslinking with FTIR. |
| Inconsistent Gelation | Inhomogeneous monomer distribution; Incorrect temperature for UCST transition. | Ensure thorough mixing of all components; Characterize the exact UCST of your specific polymer composition to define the correct working temperature [4]. |
| Poor Printability | Ink viscosity is too low. | Adopt a self-thickening strategy using a high-concentration PNAGA pre-gel [4]; Use a tackifier like nanofillers (clay, CNTs) to increase ink viscosity and yield stress [4]. |
Here are detailed methodologies for key procedures cited in the FAQs and troubleshooting guide.
This protocol uses Type II photoinitiated self-condensing vinyl polymerization to create a hyperbranched architecture.
The following diagram illustrates the logical relationship between synthesis decisions and the final hydrogel properties.
This protocol details the creation of a printable, electrically conductive nanocomposite hydrogel.
This protocol creates a hydrogel responsive to both temperature and pH, reinforced with clay.
For reproducible results, pay close attention to these critical parameters across different synthesis routes:
Q1: What is the most common solvent system for polymerizing N-Acryloylglycine? The most documented and successful solvent for this compound (NAG) polymerization, particularly for biomedical hydrogels, is mild aqueous acid media. The monomer is often dissolved in a dilute aqueous acetic acid solution, sometimes with the addition of a co-solvent like methanol for homogeneity [1].
Q2: Why is an aqueous acidic medium preferred? This system serves two key purposes:
Q3: What are the critical parameters for a successful polymerization? The table below summarizes the key parameters based on established experimental protocols.
| Parameter | Typical Specification | Purpose & Notes |
|---|---|---|
| Solvent | Dilute aqueous acetic acid; sometimes with methanol [1] | Dissolves NAG and chitosan; enables hydrogel formation |
| Crosslinker | Glutaraldehyde [1] | Creates covalent network for hydrogel structure |
| Initiator | 2,2-dimethoxy-2-phenylacetophenone (UV initiator) [1] | Generates free radicals under UV light for polymerization |
| Temperature | Room temperature (for UV-initiated) [1] | Controlled by UV irradiation equipment |
| Atmosphere | Not explicitly stated, but degassing with inert gas (N₂) is a standard practice to remove oxygen, which inhibits free radical polymerization. |
Q4: What are common issues and their solutions?
| Issue | Potential Causes | Troubleshooting Steps |
|---|
| Low Monomer Conversion | • Oxygen inhibition • Incorrect initiator concentration or type • Insufficient irradiation time/energy | • Degas solution with nitrogen or argon before polymerization. • Verify initiator concentration and ensure the UV wavelength matches the initiator's absorption profile. • Optimize UV exposure time and intensity. | | Poor Gel Formation / Low Mechanical Strength | • Insufficient crosslinker • Inhomogeneous solution • Solvent pH too high (for chitosan-containing systems) | • Optimize crosslinker-to-monomer ratio. • Ensure the solution is well-mixed and clear before initiation. • Confirm the solvent pH is acidic enough to keep chitosan in solution. | | Hydrogel Does Not Swell | • Over-crosslinking • Incorrect polymer composition for target pH | • Reduce crosslinker amount. • Characterize swelling at different pH levels (2.1 and 7.4) to confirm expected pH-sensitive behavior [1]. |
This detailed methodology is adapted from established procedures in the literature [1].
1. Materials and Equipment
2. Procedure
The workflow can be summarized as follows:
The table below consolidates key information about the compound from the search results.
| Property | Details |
|---|---|
| CAS Number | 24599-25-5 [1] [2] |
| Molecular Formula | C5H7NO3 [1] [2] |
| Molecular Weight | 129.11 g/mol [1] (129.12 g/mol also reported [2]) |
| Synonyms | 2-Acrylamidoacetic Acid; 2-(Prop-2-Enoylamino)Ethanoic Acid [2] |
| SMILES | C(NC(=O)C=C)C(=O)O [2] |
| Density | 1.21 g/cm³ (Calculated) [2] |
| Boiling Point | 399.734 °C at 760 mmHg (Calculated) [2] |
| Flash Point | 195.552 °C (Calculated) [2] |
| Research Applications | • Investigating biochemical effects in biological systems [1]. • Substrate for enzyme assays and probe for protein interactions [1]. • Monomer for synthesizing hydrogels with anticancer [3] [4] and neurogenic [5] properties. |
While specific crystal growth conditions for this compound itself are not detailed, recent studies provide insights into its handling and polymerization, which are relevant for researchers working with this compound.
Based on the available information, here are potential answers to common queries and a suggested approach for troubleshooting.
What are the common research applications of this compound? It is primarily used as a building block (monomer) for creating specialized functional polymers and hydrogels for biomedical research, including potential cancer therapeutics and nerve regeneration scaffolds [3] [4] [5]. It is also used as a substrate in enzyme studies [1].
How is this compound typically handled in experiments? The compound is often polymerized under controlled conditions to form hydrogels. These resulting polymers are known to exhibit high swelling (up to ~1500%) and good mechanical stability [5].
How can I approach developing a crystal growth protocol for this compound? Since established protocols were not found, you would need to empirically determine the optimal conditions. The general workflow below outlines the key factors to investigate.
To establish reproducible crystal growth conditions, a systematic investigation of the following parameters is recommended:
Since direct information is unavailable, here are general best practices for storing hydrolysis-sensitive biochemical compounds, compiled from broader stability studies.
Table: General Storage and Handling Best Practices
| Aspect | Recommendation | Rationale |
|---|---|---|
| Moisture Control | Store in a desiccator or with desiccant packs. | Prevents water absorption, the key reactant in hydrolysis [1]. |
| Temperature | Store at -20°C or lower. | Slows down kinetic rates of chemical degradation, including hydrolysis. |
| Form | Consider storing in a lyophilized (powder) form. | Reduces molecular mobility and water activity compared to solutions [2]. |
| Thawing | Avoid repeated freeze-thaw cycles; make single-use aliquots. | Each cycle exposes the compound to condensed moisture and stress [2]. |
| Container | Use airtight containers with minimal headspace. | Limits exposure to atmospheric humidity. |
To conclusively determine the optimal storage conditions for your specific batch of N-Acryloylglycine, you can design a stability study. The workflow below outlines the key steps for this investigation.
Methodology Details:
Amino acid-based polymers represent a promising class of biomaterials that combine the biocompatibility of natural amino acids with the tunable properties of synthetic polymers. These polymers are synthesized by incorporating amino acid residues into polymer backbones through various chemical strategies, creating materials with diverse structural and functional characteristics. The incorporation of amino acids provides inherent bioactivity, chirality, and functional groups for further modification, making these polymers particularly attractive for biomedical applications including drug delivery, tissue engineering, and regenerative medicine [1]. Among these, poly(N-acryloyl glycine) and its copolymers have recently emerged as particularly versatile materials with demonstrated efficacy in multiple biomedical domains, from cancer therapy to neural regeneration [2] [3].
This comprehensive comparison examines the structural characteristics, synthesis methods, material properties, and biomedical applications of poly(N-acryloyl glycine) relative to other prominent amino acid-based polymers. The objective analysis presented herein is designed to assist researchers and drug development professionals in selecting appropriate biomaterials for specific therapeutic applications based on experimental evidence and performance metrics.
Amino acid-based polymers can be categorized based on their chemical structures and the nature of amino acid incorporation. The following table summarizes the key characteristics of poly(N-acryloyl glycine) in comparison to other common amino acid-derived polymers:
Table 1: Structural Characteristics of Amino Acid-Based Polymers
| Polymer Type | Amino Acid Components | Backbone Chemistry | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| poly(N-acryloyl glycine) & copolymers | Glycine | Polyacrylamide-based | Amide, carboxylic acid | Tunable mechanical properties, temperature/pH responsiveness |
| Polyamides | Various amino acids | Amide linkages | Amide, variable side chains | High mechanical strength, structural stability |
| Polyesters | Amino acids with hydroxyl groups | Ester linkages | Ester, hydroxyl | Biodegradable, variable hydrophobicity |
| Poly(ester-amide)s | Various amino acids | Hybrid ester-amide | Ester, amide | Balanced degradability & mechanical properties |
| Polyurethanes | Amino acids with hydroxyl/amino groups | Urethane linkages | Urethane, variable side chains | Excellent elasticity, toughness |
The distinctive feature of poly(N-acryloyl glycine) lies in its acrylamide-based backbone with pendant glycine residues, providing both the robust mechanical properties of synthetic polymers and the bioactive nature of amino acid components [2]. Glycine, as the simplest amino acid, contributes to the polymer's hydrophilicity and hydrogen-bonding capacity, while the acrylamide backbone enables extensive chemical modification and cross-linking for property tuning [3]. This structural combination results in materials that exhibit sharp temperature and pH responsiveness alongside excellent biocompatibility [4] [5].
In contrast, traditional polyamides (including synthetic polypeptides) primarily rely on amide linkages that provide structural similarity to natural proteins but with limited chemical versatility. Polyesters offer superior biodegradation profiles but often lack the functional groups for biointeraction. Hybrid polymers like poly(ester-amide)s attempt to balance these characteristics, though with more complex synthesis requirements [1].
The synthesis of poly(N-acryloyl glycine) typically begins with the preparation of the N-acryloyl glycine (NAG) monomer through the reaction of glycine with acryloyl chloride, followed by free radical polymerization often in the presence of cross-linkers such as N,N'-methylenebisacrylamide [2]. For enhanced mechanical properties or specific functionality, copolymerization with acrylamide (Ac) is employed, producing poly[(N-acryloyl glycine)-co-(acrylamide)] (p(NAG-co-Ac)) with tunable composition [5]. When reinforced with montmorillonite (MMT) clay, the composite hydrogels demonstrate significantly improved mechanical strength and flame retardancy, making them suitable for demanding applications including oil pipeline plugging and tissue engineering scaffolds [4] [5].
Graphviz diagram: Synthesis workflow for p(NAG-co-Ac) hydrogels
Diagram 1: Synthesis workflow for p(NAG-co-Ac) hydrogels and composites
The characterization of amino acid-based polymers involves multiple analytical approaches to confirm structure and evaluate properties:
Structural Analysis: Fourier-transform infrared (FTIR) spectroscopy confirms the formation of amide linkages and hydrogen bonding in p(NAG-co-Ac) hydrogels [5]. For poly(N-acryloyl glycine), the main driving force in hydrogel formation is hydrogen bonding, as verified by FTIR spectroscopy.
Thermal and Mechanical Properties: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine thermal stability, while rheological measurements assess mechanical strength and gelation behavior. The incorporation of MMT clay significantly enhances the pressure resistance of p(NAG-co-Ac) hydrogels, enabling them to withstand pipeline pressures up to 84 kPa [5].
Computational Modeling: Density functional theory (DFT) and Frontier Molecular Orbital (FMO) theory calculations reveal that the introduction of acrylamide into glycine-based polymers increases biological activity by lowering the energy band gap [2]. Molecular docking studies demonstrate that cross-linked polymeric arrangements inhibit heparanase activity with a docking score of approximately -11.08 kcal mol⁻¹ (Ki) by interacting at specific heparanase binding domains [2].
Poly(N-acryloyl glycine) copolymers demonstrate significant potential in cancer therapy, particularly for heparanase-driven malignancies. Research has shown that p(NAG-co-Ac) hydrogel exhibits multiple anticancer mechanisms without requiring additional chemotherapeutic drugs [2]:
Anti-proliferative Activity: The synthesized hydrogel directly suppresses cancer cell proliferation through alteration of glycine metabolomics, which is pivotal for cancer cell survival.
Migratory Inhibition: The hydrogel acts as a potent inhibitor of cancer cell migration, potentially reducing metastatic potential.
Heparanase Inhibition: Molecular docking studies confirm that cross-linked polymeric arrangements inhibit heparanase activity by interacting at heparanase binding domains II and III, with a docking score of ∼-11.08 kcal mol⁻¹ [2]. Heparanase is a key enzyme in invasive tumor progression and prognosis worsening.
Anti-angiogenic Behavior: The hydrogel suppresses new blood vessel formation, potentially starving tumors of necessary nutrients.
Programmed Cell Death Induction: The material favors apoptosis (programmed cell death) in malignant cells.
The bathochromic shift observed in circular dichroism spectra indicates that the hydrogel interacts directly with heparanase and disrupts the secondary protein structure, providing insight into its mechanism of action [2].
In neural tissue engineering, poly(N-acryloyl glycine-acrylamide) [poly(NAG-b-A)] nanohydrogel demonstrates remarkable capabilities for promoting nerve regeneration [3]:
Neurite Growth Promotion: The hydrogel provides a stable 3D extracellular mimetic environment that promotes healthy neurite growth for primary cortical neurons by facilitating cellular adhesion, proliferation, actin filament stabilization, and neuronal differentiation.
Oxidative Stress Protection: The hydrogel exhibits a protective role for neurons under oxidative stress conditions, a clinically relevant feature for neuronal regenerative applications.
Self-healing Properties: The conversion of glycine-based acryloyl monomers into their corresponding polymer modulates mechanical performance and accelerates self-healing capability due to responsive behavior towards reactive oxygen species (ROS).
Mechanical Stability: The nanohydrogel exhibits high swelling (∼1500%) while maintaining mechanical stability and biocompatibility [3].
GSK3β Inhibition: The material promotes nerve regeneration at least partially through GSK3β inhibition, providing a physical cue that significantly boosts neurite outgrowth and maintains microtubule integrity in neuronal cells.
The following table summarizes key experimental data for poly(N-acryloyl glycine) in comparison to other amino acid-based polymers:
Table 2: Experimental Performance Data for Amino Acid-Based Polymers
| Application | Polymer Type | Key Performance Metrics | Experimental Results | Reference |
|---|---|---|---|---|
| Cancer Therapy | p(NAG-co-Ac) hydrogel | Heparanase inhibition, Antiproliferative | Docking score: ~-11.08 kcal mol⁻¹, Migratory inhibition | [2] |
| Neural Regeneration | poly(NAG-b-A) nanohydrogel | Neurite growth, Oxidative stress protection | ~1500% swelling, Neurite extension, GSK3β inhibition | [3] |
| Oil Pipeline Repair | P(ACG-co-AM)-MMT | Pressure resistance, Degradation time | Withstands 84 kPa pressure, 21 min degradation at 85°C | [5] |
| Drug Delivery | Chitosan composites | Drug release control, Antimicrobial activity | Improved drug absorption, Broad-spectrum antimicrobial | [6] |
| Tissue Engineering | Collagen scaffolds | Biocompatibility, Wound healing | Rapid coagulation, Supports skin regeneration | [6] |
Graphviz diagram: Mechanism of anticancer action of p(NAG-co-Ac) hydrogel
Diagram 2: Anticancer mechanisms of p(NAG-co-Ac) hydrogel
To evaluate the anticancer potential of poly(N-acryloyl glycine) copolymers, researchers have employed the following experimental protocols:
Molecular Docking Studies: Computational docking simulations performed using heparanase binding domains (HBDII and HBDIII) to determine binding affinity and interaction sites. The docking score of approximately -11.08 kcal mol⁻¹ indicates strong binding affinity [2].
Cell Proliferation Assays: Standard MTT or similar assays conducted on cancer cell lines to determine anti-proliferative effects. p(NAG-co-Ac) hydrogel demonstrates significant concentration-dependent inhibition of cancer cell proliferation [2].
Migration Inhibition Tests: Boyden chamber or wound healing assays performed to assess the inhibitory effect on cancer cell migration. The hydrogel effectively reduces metastatic potential by impeding cell movement [2].
Circular Dichroism Spectroscopy: CD spectra measured to investigate structural changes in heparanase upon interaction with the hydrogel. The observed bathochromic shift indicates disruption of the protein's secondary structure [2].
Angiogenesis Assays: In vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) or similar models to evaluate anti-angiogenic potential. The hydrogel significantly reduces capillary-like structure formation [2].
For assessing neuroregenerative potential, the following experimental approaches have been utilized:
Neurite Outgrowth Assays: Primary cortical neurons cultured on poly(NAG-b-A) hydrogels, with neurite length and branching quantified using image analysis software. Significant enhancement observed in neurite extension compared to control conditions [3].
Oxidative Stress Challenge: Neurons exposed to oxidative stress inducers (e.g., H₂O₂) with and without hydrogel protection. Cell viability, ROS levels, and mitochondrial function measured to quantify protective effects [3].
Immunocytochemistry: Cells stained for neuronal markers (β-tubulin III, MAP2), actin filaments, and synaptic proteins to evaluate neuronal differentiation and cytoskeletal organization [3].
Swelling Studies: Hydrogel swelling ratio determined by measuring weight change in PBS or culture medium at various time points. The poly(NAG-b-A) nanohydrogel exhibits approximately 1500% swelling capacity [3].
GSK3β Activity Assays: Western blotting or enzymatic activity measurements performed to demonstrate inhibition of GSK3β signaling pathway, which contributes to enhanced neurite outgrowth [3].
Dual Responsiveness: Exhibits both temperature and pH responsiveness, enabling precise control over gelation behavior and drug release kinetics [4] [5]. The reversible sol-gel transition occurs within biologically relevant temperature ranges.
Multifunctional Bioactivity: Demonstrates inherent therapeutic effects including anticancer, neuroprotective, and anti-inflammatory activities without requiring additional active pharmaceutical ingredients [2] [3].
Tunable Mechanical Properties: Through copolymerization with acrylamide and reinforcement with MMT clay, the mechanical strength and stability can be precisely adjusted for specific applications [5].
Self-healing Capability: The dynamic hydrogen bonding within the polymer network enables self-repair of mechanical damage, extending functional lifespan [3].
High Biocompatibility: As a glycine-derived polymer, it exhibits excellent biocompatibility and supports cell adhesion and proliferation, making it ideal for tissue engineering applications [3].
Synthetic Complexity: The multi-step synthesis of N-acryloyl glycine monomer followed by controlled polymerization requires specialized expertise and quality control measures [2] [5].
Batch-to-Batch Variability: As with many biologically-derived polymers, consistency between production batches may present challenges for clinical translation.
Degradation Rate Control: While generally biodegradable, precise control over degradation kinetics in different physiological environments requires further optimization [5].
Limited Long-Term Stability Data: Most studies report relatively short-term performance, with extended stability and functionality data still needed for regulatory approval.
Poly(N-acryloyl glycine) and its copolymers represent a versatile class of amino acid-based polymers with demonstrated efficacy across multiple biomedical domains, including cancer therapy, neural regeneration, and tissue engineering. The unique combination of synthetic polymer robustness with innate bioactivity positions these materials as promising candidates for advanced therapeutic applications.
Based on the comprehensive comparison presented herein, the following recommendations are provided for researchers and drug development professionals:
For Cancer Therapy Applications: p(NAG-co-Ac) hydrogels show particular promise for heparanase-driven malignancies, offering multiple mechanisms of action including direct enzyme inhibition, anti-angiogenic effects, and migratory suppression [2].
For Neural Regeneration: Poly(NAG-b-A) nanohydrogels provide an optimal combination of mechanical stability, swelling capacity, and neuroprotective effects, making them ideal for nerve guidance conduits and neural tissue engineering scaffolds [3].
For Drug Delivery Systems: The temperature and pH responsiveness of poly(N-acryloyl glycine) copolymers enable development of stimuli-responsive drug delivery platforms with tunable release kinetics [4] [5].
The table below summarizes the adsorption capacities of various adsorbents for different types of pollutants, based on experimental data from recent research. Please note that performance can vary significantly depending on the specific experimental conditions.
Table 1: Adsorption Capacity of Hydrogel vs. Traditional Adsorbents
| Adsorbent Type | Specific Material | Target Pollutant | Reported Adsorption Capacity (mg/g) | Key Experimental Condition |
|---|---|---|---|---|
| Advanced Hydrogels | Dex-MA/PAA Hydrogel [1] | Methylene Blue (Dye) | 1994 | 50 mg/L initial concentration, pH not specified |
| Dex-MA/PAA Hydrogel [1] | Crystal Violet (Dye) | 2390 | 50 mg/L initial concentration, pH not specified | |
| Pullulan-based Hydrogel (SAP-2) [2] | Cadmium Ions (Cd²⁺) | 190.7 | Not specified | |
| Pullulan-based Hydrogel (SAP-1) [2] | Copper Ions (Cu²⁺) | 154.0 | Not specified | |
| Silica-Based Adsorbents | Acylthiourea-modified Silica Gel [3] | Platinum (Pt) | 48.5 | Simulated refinery wastewater |
| Amine-modified Silica Gel (APTES-SG) [3] | Palladium (Pd) | Not explicitly stated | Simulated refinery wastewater | |
| Activated Carbon | (General Industry Material) [4] [5] | Various impurities | High (general property) | Used in petroleum, water treatment, and air purification |
The following workflow outlines a standard batch adsorption experiment commonly used to generate the kind of data shown in Table 1. You can adapt this protocol to test your N-Acryloylglycine hydrogel [6] [1] [3].
Experimental Workflow Explained:
Adsorbent Preparation:
Pollutant Solution Preparation: A stock solution of the target pollutant (e.g., dye, heavy metal) is prepared at a known concentration, often using deionized water. Working solutions are then diluted from this stock [1] [3].
Batch Adsorption Test: A known mass of the adsorbent is added to a flask containing a known volume and concentration of the pollutant solution. This mixture is agitated in a shaker at a constant speed and temperature [1] [2].
Vary Parameters: To understand adsorption performance, key parameters are varied across different batches:
Separation: After the set contact time, the adsorbent is separated from the solution, typically by filtration or centrifugation [2].
Residual Concentration Analysis: The concentration of the pollutant remaining in the solution is measured. Common techniques include:
Calculate Adsorption Capacity: The amount of pollutant adsorbed per unit mass of adsorbent (Qe, in mg/g) is calculated using the formula: Qe = (C₀ - Ce) * V / m, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent [1] [2].
| Inhibitor Class / Name | Core Structure / Description | Key Experimental Findings (Inhibition & Efficacy) | Primary Model(s) / Therapeutic Area | Notable Characteristics |
|---|
| p(NAG-co-Ac) Hydrogel [1] [2] | Amino-acid-based glycine-acrylate copolymer | Docking Score: ~ -11.08 kcal/mol (HBDII) [1] Cellular Activity: Anti-proliferative, migratory inhibition, induces apoptosis [1] In vivo: Anti-angiogenic behavior [1] | Invasive cancers (e.g., glioblastoma, TNBC); heparanase-driven malignancies [1] | "Drug-free" macromolecular therapy; also exhibits protease inhibition [1] | | OVZ/HS-1638 [3] | Tetravalent dendrimer | In vivo: Protects endothelial glycocalyx; prevents microvascular permeability in diabetic mouse model (eye, kidney) [3] | Diabetic microvascular complications (retinopathy, kidney disease) [3] | No off-target anticoagulant activity [3] | | Sulfated/Sulfonated Disaccharides (e.g., Compound 9) [4] | Sulfated/sulfonated cellobiose analogs | Activity: Potent TLR4 modulator and heparanase inhibitor [4] | Inflammatory diseases [4] | Comparative analysis of sulfate vs. sulfonate groups [4] | | RK-682 [5] | Multi-enzyme inhibitor | IC₅₀: 43.2-78.2 nM (urothelial carcinoma cells) [5] Cellular Activity: Suppresses proliferation, invasion, autophagy; induces apoptosis [5] In vivo: Suppresses cancer progression in mouse model (40% vs control) [5] | Urothelial carcinoma [5] | Also inhibits phospholipase A2, HIV-1 protease, some phosphatases [5] | | RDS3337 [6] | Small molecule (2-aminophenyl-benzazolyl-5-acetate derivative) | IC₅₀: 0.08 μM (recombinant heparanase enzyme) [6] Cellular Activity: Prevents tissue factor (TF) overexpression and platelet activation triggered by anti-β2-GPI antibodies [6] | Anti-phospholipid syndrome (thrombosis) [6] | Synthetic small molecule; inhibits NF-κB pathway [6] | | PI-88 (Muparfostat) [7] | Sulfated oligosaccharide (phosphomannopentaose mixture) | Heparanase Kᵢ: 240 ± 30 nM [7] | Cancer (reached Phase III trials for melanoma, hepatocellular carcinoma) [7] | Orphan drug status; also binds and inhibits pro-angiogenic growth factors (VEGF, FGF) [7] | | PG545 [7] | Synthetic HS mimetic (sulfated tetrasaccharide + cholestanol) | Activity: Potent inhibitor of angiogenesis and metastasis [7] | Cancer [7] | Lipophilic modification reduces anticoagulant property [7] |
The p(NAG-co-Ac) hydrogel's development involved a multi-stage workflow from computational design to biological validation. The diagram below outlines the key experimental protocols used to establish its efficacy as a heparanase inhibitor [1].
The experimental workflow for p(NAG-co-Ac) reveals several key advantages for this novel polymer [1]:
The comparison highlights that p(NAG-co-Ac) occupies a unique position in the landscape of heparanase inhibition:
The table below consolidates experimental results for various NAG-containing copolymers, highlighting their performance in different biological models.
| Polymer Material | Test Model (Cell Line/Organism) | Key Performance Metrics | Observed Biological Effect | Source (Citation) |
|---|---|---|---|---|
| p(NAG-co-Ac) hydrogel | Cancer cells (Heparanase-driven malignancies) | Docking score: ~ -11.08 kcal mol⁻¹ | Inhibits heparanase activity, acts as a migratory inhibitor, induces programmed cell death, anti-angiogenic. | [1] |
| p(NAG-Ac-NAE) hydrogel | HUVEC cells | High cell viability | Confirmed as biocompatible. | [2] |
| p(NAG-Ac-NAE) hydrogel | PC12 cells | Proliferation rate: 152.7 ± 13.7% | Promotes cell proliferation. | [2] |
| p(NAG-Ac-NAE) hydrogel | LN229 (Glioblastoma) & MDA-MB-231 (TNBC) cells | Cytotoxic effect | Shows specific cytotoxicity towards aggressive cancer cells. | [2] |
| p(NAG-co-NAPA)(1:4) NPs | Triple-Negative Breast Cancer (TNBC) | IC₅₀: 350 μg mL⁻¹ (with DHA/piperine drugs) | Effective treatment against TNBC with high breast tissue targeting. | [3] |
The biological effects summarized in the table were characterized using established biomedical research methodologies. Here is a breakdown of the key experimental approaches referenced in the studies:
Since the search results did not yield standard regulatory test reports but rather application-focused research, it is important to distinguish between the two. The "Big Three" tests required by ISO 10993 for medical device approval are [4]:
The studies on NAG-based polymers primarily provide evidence of cytocompatibility (positive interaction with desired cells) and specific cytotoxicity (targeted killing of cancer cells) within a research context, which is a strong positive indicator but is not a substitute for formal, standardized biocompatibility testing.
The following diagram outlines the general workflow from material synthesis to biological characterization, as reflected in the reviewed studies.
Thermo-responsive polymers represent a fascinating class of "smart" materials that undergo reversible physicochemical changes in response to temperature variations, making them particularly valuable for biomedical applications including drug delivery systems, tissue engineering scaffolds, and diagnostic devices. Among these, poly(N-isopropylacrylamide) (PNIPAm) has emerged as the most extensively studied thermoresponsive polymer since its unique thermal behavior was first documented in the late 1960s [1] [2]. PNIPAm exhibits a Lower Critical Solution Temperature (LCST) behavior, transitioning from a hydrophilic to hydrophobic state upon heating above its phase transition temperature, typically around 32°C [1]. This transition occurs remarkably close to human body temperature, making it exceptionally suitable for biomedical applications.
In recent years, amino acid-based polymers like poly(N-acryloyl glycine) and its derivatives have gained significant attention as promising alternatives to PNIPAm due to their enhanced biocompatibility and tunable properties [3] [4]. These polymers are derived from naturally occurring amino acids, potentially offering better compatibility with biological systems while maintaining the desirable thermoresponsive behavior. Poly(N-acryloyl glycine) can be designed to exhibit either LCST or Upper Critical Solution Temperature (UCST) behavior depending on its chemical structure and the surrounding environment [3]. The fundamental difference between these behaviors lies in their response to temperature changes: LCST polymers become insoluble upon heating, while UCST polymers dissolve upon heating and precipitate when cooled. This comprehensive guide objectively compares the performance characteristics of these two important polymer classes to assist researchers in selecting appropriate materials for specific applications.
Table 1: Basic Properties and Thermal Behaviors of PNIPAm and Poly(N-acryloyl glycine) Derivatives
| Property | PNIPAm | Poly(N-acryloyl glycine) Derivatives |
|---|---|---|
| Thermal Response Type | LCST | LCST or UCST (design-dependent) |
| Transition Temperature | ~32°C (tunable via copolymerization) | Wide range (18°C to 73°C for LCST types) [3] |
| Biocompatibility | Questionable (monomer toxicity concerns) [2] | Enhanced (amino acid-based) [3] |
| Transition Mechanism | Hydration/dehydration of amide groups | Hydrogen bonding interactions |
| Transition Hysteresis | Exhibits hysteresis upon cooling [2] | Minimal hysteresis reported [3] |
| Typical Applications | Drug delivery, tissue engineering, sensors | Drug delivery, tissue engineering, nanocatalysts [5] |
The thermo-responsive behavior of PNIPAm is characterized by its Lower Critical Solution Temperature (LCST), typically around 32°C, though this value can vary significantly based on polymer concentration, molar mass, and solution conditions [1]. Below the LCST, PNIPAm chains remain in an expanded, hydrated random coil conformation due to extensive hydrogen bonding between water molecules and the amide groups on the polymer side chains. As the temperature increases above the LCST, these hydrogen bonds are disrupted, and the polymer chains undergo a rapid coil-to-globule transition driven by hydrophobic interactions between the isopropyl groups [2]. This transition results in chain collapse and aggregation, leading to phase separation that manifests as a clear-to-opaque change in the solution. The LCST of PNIPAm can be precisely tuned through copolymerization with more hydrophilic or hydrophobic comonomers, modification of end groups, or changes in molecular weight and architecture [2].
The phase transition mechanism of PNIPAm has been extensively studied, with research indicating that the dehydration of hydrophobic isopropyl groups initiates the chain collapse, followed by dehydration of the amide groups [1]. Recent investigations using non-resonance Raman temperature-jump spectrometry have confirmed that hydrophobic isopropyl and methylene groups dehydrate much faster than the amide groups, serving as the primary drivers for the volume phase transition [6]. This understanding has proven crucial for applications requiring precise control over the transition temperature and kinetics, such as in drug delivery systems where release profiles must be carefully engineered.
Poly(N-acryloyl glycine) derivatives exhibit more diverse thermo-responsive behaviors compared to PNIPAm, with specific compounds displaying either LCST or UCST characteristics based on their molecular design [3] [4]. For instance, poly(N-acryloyl glycinamide) (PNAGA) is well-known for its UCST behavior in aqueous solutions, where the polymer dissolves upon heating and forms aggregates upon cooling [7] [4]. This UCST transition is primarily driven by the formation of hydrogen bonds between the dual amide groups in the side chains, which become stronger at lower temperatures, leading to polymer aggregation [4]. Conversely, other derivatives such as poly(N-acryloyl-l-alanine methyl ester) and poly(N-acryloyl-glycine methyl ester) exhibit LCST behavior with transition temperatures ranging from 18°C to 73°C, depending on the specific amino acid side chain and its modification [3].
The structural versatility of amino acid-based vinyl polymers allows for precise tuning of their thermal properties through careful selection of amino acid constituents and modification of their pendant groups [3]. For example, introducing charged comonomers can significantly alter the transition temperature or even change the type of thermal response. This tunability, combined with the inherent biocompatibility of amino acid building blocks, makes these polymers particularly attractive for biomedical applications where precise control over material behavior in physiological environments is essential. Additionally, some poly(N-acryloyl glycine) derivatives have demonstrated minimal hysteresis in their thermal transitions compared to PNIPAm, providing more predictable and reproducible behavior in applications requiring repeated temperature cycling [3].
PNIPAm is most commonly synthesized through free-radical polymerization of N-isopropylacrylamide monomer, which is commercially available [1]. The synthesis can be performed as homopolymerization, copolymerization with other functional monomers, or terpolymerization for multi-responsive systems. For basic PNIPAm hydrogel synthesis, a standard protocol involves using azobisisobutyronitrile (AIBN) or ammonium persulfate (APS) as radical initiators, often with N,N'-methylenebisacrylamide (BIS) as a crosslinker [1] [6]. In a typical experimental procedure, the reaction solution is purged with inert gas (such as nitrogen) to remove oxygen, which can inhibit the polymerization process. The polymerization is then carried out at elevated temperatures (e.g., 70°C) for several hours to achieve high conversion [6].
For more advanced applications, chain-end functionalized PNIPAm can be synthesized using chain transfer agents in free radical polymerization, allowing for the introduction of specific functional groups at polymer chain ends [1]. This functionalization significantly enhances the polymer's utility in diverse applications by enabling conjugation with biomolecules or surfaces. When creating functionalized membranes for applications such as water purification, PNIPAm can be grafted onto polyvinylidene fluoride (PVDF) membranes to impart temperature-responsive properties [6]. This is typically achieved by forming PNIPAm inside PVDF membrane pores, which creates gates that open and close in response to temperature changes, allowing for controlled permeability and adsorption/desorption of target molecules like perfluorochemicals [6].
Table 2: Comparison of Synthesis Methods for PNIPAm and Poly(N-acryloyl glycine) Derivatives
| Synthesis Aspect | PNIPAm | Poly(N-acryloyl glycine) Derivatives |
|---|---|---|
| Primary Method | Free-radical polymerization | Atom transfer radical polymerization (ATRP) [3] |
| Common Initiators | AIBN, APS | APS/TEMED, ATRP catalysts |
| Crosslinkers | N,N'-methylenebisacrylamide (BIS) | BIS or other bifunctional agents |
| Functionalization | Chain transfer agents, copolymerization | Comonomer incorporation, end-group modification |
| Reaction Temperature | 70°C for conventional; varies for controlled polymerization | 0-16°C for microgels; varies for other forms [7] |
| Purification | Washing with deionized water, freeze-drying | Dialysis, methanol washing, freeze-drying [7] |
The synthesis of poly(N-acryloyl glycine) derivatives typically involves more specialized polymerization techniques to achieve precise control over molecular structure and properties. Atom transfer radical polymerization (ATRP) has been successfully employed for synthesizing well-defined amino acid-based triblock copolymers with narrow molecular weight distributions [3]. For instance, ABA-type triblock copolymers composed of poly(N-acryloyl-l-alanine methyl ester) as the A segment and poly(N-acryloyl-glycine methyl ester) as the B segment have been synthesized using ATRP, demonstrating controlled architecture and thermal properties [3]. The ATRP approach allows for precise control over block lengths and molecular weights, which is crucial for tuning the thermal transition temperatures of the resulting polymers.
For creating PNAGA microgels with UCST behavior, precipitation polymerization below the UCST phase transition temperature is the method of choice [7] [5]. In a standard protocol, the monomer (N-acryloyl glycinamide), crosslinker (BIS), and surfactant (SDS) are dissolved in deionized water, purged with nitrogen, and polymerized using APS and TEMED as initiator systems [7]. The reaction temperature is critical and typically maintained at 16°C or below to ensure proper microgel formation. The resulting microgels are purified through dialysis and freeze-drying, followed by washing with methanol to remove any residual initiator or surfactant [7]. This method produces thermophilic microgels that swell in water upon heating, with diameters typically ranging from 60-120 nm in the swollen state, making them suitable as nanocatalyst platforms or for drug delivery applications [7] [5].
The thermal transition characteristics of PNIPAm and poly(N-acryloyl glycine) derivatives present distinct advantages for different applications. PNIPAm exhibits a relatively sharp phase transition at approximately 32°C, which can be precisely tuned through copolymerization or end-group modification [2]. For example, incorporating hydrophilic comonomers raises the LCST, while hydrophobic comonomers lower it. However, PNIPAm does exhibit phase transition hysteresis upon cooling, where the transition during heating occurs at a slightly higher temperature than during cooling [2]. This hysteresis must be accounted for in applications requiring precise thermal cycling. The transition temperature of PNIPAm is also sensitive to additives, with salts and other molecules in solution capable of altering the cloud point temperature significantly [1].
Poly(N-acryloyl glycine) derivatives offer a broader range of transition temperatures and behaviors. Certain derivatives like poly(N-acryloyl-l-alanine methyl ester) exhibit LCST at approximately 18°C, while poly(N-acryloyl-glycine methyl ester) shows LCST around 73°C [3]. When combined in triblock copolymers, these materials can demonstrate stepwise LCST transitions, enabling complex thermal responsiveness [3]. The UCST-type poly(N-acryloyl glycinamide) displays reversible swelling and shrinking upon temperature changes, with its transition temperature affected by comonomer incorporation. For instance, copolymerization with methacrylic acid creates pH-responsive behavior while maintaining thermoresponsiveness [7]. Unlike PNIPAm, some amino acid-based polymers exhibit minimal hysteresis, providing more consistent behavior during thermal cycling [3].
The mechanical strength of PNIPAm hydrogels is generally moderate but can be enhanced through crosslinking or composite formation. For tissue engineering applications, PNIPAM nanofibers can be electrospun and crosslinked with compounds like OpePOSS to create scaffolds with improved mechanical stability in aqueous environments [8]. Dynamic mechanical analysis of crosslinked PNIPAM nanofiber scaffolds has revealed an order of magnitude increase in storage modulus compared to uncured samples, demonstrating significantly enhanced mechanical properties [8]. However, concerns regarding PNIPAm's biocompatibility persist, with studies noting potential toxicity of NIPAM monomers and the effects of PNIPAM extracts on cells [2] [3]. These concerns have motivated the development of alternative thermoresponsive polymers with improved safety profiles.
Amino acid-based polymers derived from glycine and other natural amino acids generally exhibit superior biocompatibility profiles. Cytotoxicity evaluations of triblock copolymers containing poly(N-acryloyl glycine) derivatives showed approximately 90% cell viability in mouse fibroblast cells even at concentrations of 1 wt%, indicating minimal cytotoxic effects [3]. Additionally, certain poly(N-acryloyl glycine) derivatives can form high-strength supramolecular hydrogels reinforced by dual-amide hydrogen bonding, exhibiting exceptional mechanical properties suitable for biomedical applications [4]. When reinforced with fillers such as montmorillonite (MMT), these hydrogels demonstrate significantly enhanced mechanical strength, successfully overcoming the typical trade-off between mechanical properties and degradation rate in temporary plugging materials [9].
In drug delivery applications, PNIPAm's phase transition near physiological temperature enables innovative therapeutic release systems. When administered in vivo, PNIPAm solutions phase-separate and form insoluble aggregates at the administration site through a process called thermogelling [1]. Studies have shown that PNIPAm administered into muscles of mice had a half-life of approximately 48-66 days depending on molecular weight, with no observed local or systemic pathologies [1]. The drug release typically follows a biphasic profile: rapid initial release due to gel collapse and ejection of biomolecules, followed by slow release as surface pores close [1]. PNIPAm has also been utilized in pH-sensitive drug delivery systems for intestinal delivery of peptides like human calcitonin and insulin [1].
Poly(N-acryloyl glycine) derivatives have demonstrated remarkable anti-cancer properties in recent research. A study on poly[(N-acryloyl glycine)-co-(acrylamide)] revealed significant anti-proliferative activity, acting as a migratory inhibitor of cancer cells and promoting programmed cell death [10]. This polymer exhibited anti-angiogenic behavior and inhibited heparanase activity, suggesting potential for treating heparanase-driven invasive malignancies without additional anticancer drugs [10]. In environmental applications, PNIPAm-functionalized PVDF membranes have shown effective adsorption and desorption of perfluorochemicals (PFCs) like PFOA, with temperature-swing adsorption achieving consistent performance over multiple cycles [6]. The PFOA desorption percentage reached 60% in pure water at temperatures below PNIPAm's LCST, demonstrating the efficiency of this responsive system for water detoxification [6].
A comprehensive comparison of PNIPAm and poly(N-acryloyl glycine) derivatives requires carefully designed experiments to evaluate their thermal responsiveness. Turbidimetry analysis serves as a fundamental method for determining phase transition temperatures by measuring the transmittance of polymer solutions as a function of temperature [2] [3]. In a standard protocol, polymer solutions at specified concentrations (typically 1-10 mg/mL) are placed in a UV-visible spectrophotometer equipped with a temperature controller. The temperature is gradually increased (e.g., at 1°C/min) while monitoring transmittance at a specific wavelength (usually 500 nm). The cloud point temperature (Tcp) is determined as the temperature at which 50% transmittance occurs, with the LCST defined as the minimum Tcp in the temperature-concentration phase diagram [2]. This experiment should include both heating and cooling cycles to assess transition hysteresis.
Dynamic light scattering (DLS) provides complementary information on the hydrodynamic radius of polymer chains and aggregates during the thermal transition [7] [3]. For this experiment, polymer solutions are filtered through appropriate membranes to remove dust, and measurements are taken at various temperatures with sufficient equilibration time at each temperature. DLS can detect the coil-to-globule transition of PNIPAm chains and the swelling/deswelling of microgels, providing insight into the transition kinetics and mechanism. For amino acid-based triblock copolymers exhibiting two-step LCST transitions, DLS can confirm flower-like micelle formation in the intermediate temperature region [3]. Additional characterization techniques including 1H NMR for monitoring group hydration states during transition, differential scanning calorimetry for measuring transition enthalpies, and rheology for assessing sol-gel transitions provide a comprehensive understanding of the thermal behavior [7] [3].
For drug delivery applications, researchers should conduct in vitro release studies using model compounds under physiologically relevant conditions. A standard protocol involves loading the polymer hydrogel with a model drug (e.g., fluorescent dyes, ibuprofen, or peptides), placing it in release medium maintained at specific temperatures, and sampling at predetermined time points to quantify release kinetics [1]. Testing should include cycles above and below the transition temperature to demonstrate triggered release. For PNIPAm, this typically shows accelerated release below the LCST due to hydrogel swelling, while poly(N-acryloyl glycine) derivatives with UCST behavior would exhibit the opposite pattern [4]. Cytotoxicity evaluation is essential using standard assays such as MTT with relevant cell lines (e.g., NIH/3T3 mouse fibroblast cells) at various polymer concentrations to establish safety profiles [3].
For environmental applications such as pollutant removal, adsorption/desorption kinetics should be quantified using target contaminants like perfluorochemicals [6]. A typical experiment involves exposing the polymer hydrogel or functionalized membrane to contaminant solutions at different temperatures, sampling at time intervals to determine adsorption rates and capacities using techniques like UV spectroscopy or HPLC. Temperature-swing cycles should be performed to demonstrate regeneration capability. For catalytic applications, the reduction of 4-nitrophenol to 4-aminophenol by silver nanoparticle-loaded microgels serves as a model reaction to evaluate temperature-dependent catalytic activity [7] [5]. The apparent rate constants should be determined at temperatures above and below the transition point to demonstrate the switching capability of the responsive catalyst system.
The comprehensive comparison of PNIPAm and poly(N-acryloyl glycine) derivatives reveals distinct advantages and limitations for each polymer system, highlighting their suitability for different applications. PNIPAm remains the most extensively characterized thermoresponsive polymer with sharp LCST transition near physiological temperature, making it ideal for applications requiring precise thermal response around 32°C. However, concerns regarding its biocompatibility and the hysteresis in its phase transition warrant careful consideration for biomedical applications. In contrast, poly(N-acryloyl glycine) derivatives offer enhanced biocompatibility due to their amino acid-based structure, broader tunability of transition temperatures, and diverse responsive behaviors (both LCST and UCST), making them promising alternatives despite their less extensive characterization history.
For a biomarker to be clinically useful, it must undergo a rigorous, multi-phase validation process to ensure its accuracy, reliability, and relevance [1] [2]. The journey from discovery to clinical application is long, and many potential biomarkers fail to meet these stringent requirements.
The table below outlines the key phases and their core objectives:
| Phase | Primary Goal | Typical Sample Size | Key Activities & Methods |
|---|---|---|---|
| 1. Discovery [2] | Identify a panel of potential biomarker candidates from a small "training set" of samples. | Small | Untargeted metabolomic profiling using NMR or Mass Spectrometry (MS) [2]. |
| 2. Pre-Validation [2] | Refine the biomarker panel and eliminate false positives. | ~100s | Cross-validation: Using a "holdout" or independent test set to verify findings from the discovery phase [2]. |
| 3. Validation [1] [2] | Confirm the biomarker's performance in a large, independent population that reflects its intended use. | Large (1000s) | Analytical Validation: Assessing accuracy, precision, sensitivity, and specificity of the measurement assay [3]. Clinical Validation: Testing the biomarker's ability to predict or diagnose the condition in a new, independent cohort [1]. |
When designing experiments for the validation phase, several statistical and methodological best practices are critical.
The following diagram summarizes the key statistical considerations and workflow for the biomarker validation process.
Based on the current literature, here are practical steps to explore the biomarker potential of N-Acryloylglycine:
N-acyl glycines are a family of bioactive lipids where a fatty acid is conjugated to a glycine molecule [1]. Key aspects relevant to metabolic disorders include:
This compound is primarily investigated in polymer science for oncology applications, with no direct experimental data found for metabolic disorder models.
The table below summarizes the available information, highlighting the distinct research focus for this compound compared to other N-acyl glycines.
Table 1: Comparison of Acyl Glycine Contexts in Current Research
| Feature | This compound | Other N-Acyl Glycines (as a class) |
|---|---|---|
| Primary Research Context | Polymer chemistry; Drug delivery systems; Cancer therapy [2] [3] | Bioactive lipid signaling; Energy metabolism; Metabolic disorders [1] |
| Relevant Model Systems | In vitro cancer cell lines (e.g., MDA-MB-231); In ovo (chick embryo) angiogenesis models [2] [3] | In vivo mouse models of obesity; Human genetic association studies [1] |
| Key Molecular Targets/Pathways | Heparanase; Proteases; Apoptosis pathways [2] | Mitochondrial uncoupling; Enzymatic regulation by PM20D1 and FAAH [1] |
| Quantitative Data Availability | IC₅₀ values for cell viability; Docking scores for enzyme inhibition; Angiogenesis inhibition scores [2] [3] | Circulating and tissue levels in genetic models; Hydrolysis activity rates (nmol/min/mg) in tissues [1] |
| Status in Metabolic Disorder Research | No direct data found | Identified as endogenous regulators with therapeutic potential [1] |
Here are key methodologies from studies on this compound polymers and N-acyl glycines.
1. Protocol: Molecular Docking for Heparanase Inhibition [2]
2. Protocol: N-Acyl Glycine Hydrolysis Assay [1]
The following diagram outlines the distinct research pathways for this compound polymers and other N-acyl glycines based on the available literature.
The divergence in current research focus presents a clear opportunity:
Irritant